Pumosetrag hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S.ClH/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18;/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVADZZDFADEOO-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173026 | |
| Record name | Pumosetrag hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194093-42-0 | |
| Record name | Pumosetrag hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194093420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pumosetrag hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PUMOSETRAG HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVW44TKU66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pumosetrag Hydrochloride: A Technical Guide to its 5-HT3 Receptor Partial Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumosetrag (B1201876) hydrochloride (formerly known as MKC-733) is a potent and selective partial agonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document provides a comprehensive technical overview of its pharmacological properties, focusing on its mechanism of action as a partial agonist. It includes a summary of available preclinical data, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to support further research and development.
Introduction
The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors. Its activation by serotonin (B10506) (5-hydroxytryptamine, 5-HT) mediates rapid, excitatory neurotransmission in both the central and peripheral nervous systems. Antagonists of the 5-HT3 receptor are established therapies for chemotherapy-induced nausea and vomiting and irritable bowel syndrome with diarrhea (IBS-D). Pumosetrag hydrochloride represents a distinct therapeutic approach by acting as a partial agonist, aiming to modulate rather than completely block 5-HT3 receptor activity. This nuanced mechanism has been explored for its potential therapeutic benefits in gastrointestinal motility disorders, such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C).
Pharmacological Profile
Pumosetrag's interaction with the 5-HT3 receptor is characterized by its partial agonist activity, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, 5-HT. The pharmacological effects of pumosetrag have been shown to be both species- and tissue-dependent.
Quantitative Pharmacological Data
Preclinical studies have demonstrated the partial agonist nature of pumosetrag. While specific binding affinity (Ki), half-maximal effective concentration (EC50), and maximum efficacy (Emax) values are not extensively reported in publicly available literature, qualitative and semi-quantitative data from comparative studies provide valuable insights into its pharmacological profile.
| Species | Tissue/Organ | Pumosetrag (MKC-733) Efficacy vs. 5-HT | Pumosetrag (MKC-733) Potency vs. 5-HT | Reference |
| Rat | Jejunum | Lower | - | [1][2][3] |
| Rat | Ileum | Lower | - | [1][2][3] |
| Rat | Distal Colon | Lower | - | [1][2][3] |
| Rat | Proximal Colon | Similar | Similar | [1][2][3] |
| Guinea Pig | Intestine (all regions) | Greater | Greater | [1][2][3] |
| Mouse | Intestine | Little to no response | - | [1][2][3] |
Table 1: Comparative Efficacy and Potency of Pumosetrag (MKC-733) at the 5-HT3 Receptor in various preclinical models.
Clinical Observations
In clinical trials for GERD, pumosetrag has been shown to significantly reduce the number of acid reflux episodes at doses of 0.2 mg, 0.5 mg, and 0.8 mg compared to placebo.[4] Specifically, treatment with 0.5 mg and 0.8 mg of pumosetrag also resulted in a lower percentage of time with intraesophageal pH <4.[4]
Mechanism of Action: 5-HT3 Receptor Partial Agonism
The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion pore. Upon binding of an agonist like 5-HT, the channel undergoes a conformational change, opening the pore and allowing the influx of cations (primarily Na+ and K+), leading to depolarization of the neuronal membrane and initiation of an action potential.
Pumosetrag, as a partial agonist, binds to the same orthosteric site as 5-HT but induces a sub-maximal conformational change. This results in a lower probability of channel opening and a reduced ion flow compared to the full agonist. At the molecular level, this can be conceptualized as pumosetrag stabilizing a receptor conformation that is intermediate between the fully closed (unbound or antagonist-bound) and fully open (full agonist-bound) states.
In the presence of the full agonist (5-HT), a partial agonist like pumosetrag can act as a competitive antagonist, reducing the overall maximal response achievable by 5-HT. This dual action—providing a basal level of receptor stimulation while preventing excessive activation—is the theoretical basis for its therapeutic potential in disorders characterized by dysregulated gut motility.
Figure 1: 5-HT3 Receptor Signaling Pathway Modulation by Pumosetrag.
Experimental Protocols
The characterization of a 5-HT3 receptor partial agonist like pumosetrag involves a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of pumosetrag for the 5-HT3 receptor.
Objective: To determine the concentration of pumosetrag that inhibits 50% of the specific binding of a known 5-HT3 receptor radioligand (e.g., [3H]-granisetron).
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]-granisetron.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound. Prepare a fixed concentration of [3H]-granisetron (typically at its Kd).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total binding wells: Cell membranes, [3H]-granisetron, and assay buffer.
-
Non-specific binding wells: Cell membranes, [3H]-granisetron, and a saturating concentration of ondansetron.
-
Competition wells: Cell membranes, [3H]-granisetron, and varying concentrations of pumosetrag.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the pumosetrag concentration. Determine the IC50 value (the concentration of pumosetrag that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
In Vitro Functional Assay (e.g., Patch-Clamp Electrophysiology)
This assay measures the functional activity of pumosetrag at the 5-HT3 receptor, allowing for the determination of its EC50 and Emax relative to a full agonist.
Objective: To measure the ion current mediated by the 5-HT3 receptor in response to pumosetrag and compare it to the response elicited by 5-HT.
Materials:
-
A cell line (e.g., HEK293) stably expressing the human 5-HT3A receptor.
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Extracellular and intracellular recording solutions.
-
Test compounds: this compound and 5-HT at various concentrations.
Procedure:
-
Cell Preparation: Culture cells expressing 5-HT3 receptors on coverslips.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane at a negative holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply increasing concentrations of 5-HT to the cell using a rapid perfusion system and record the inward current to determine the maximal response (Emax) for the full agonist.
-
After a washout period, apply increasing concentrations of pumosetrag and record the corresponding inward currents.
-
-
Data Analysis:
-
For each concentration of pumosetrag and 5-HT, measure the peak amplitude of the inward current.
-
Normalize the responses to the maximal response produced by 5-HT.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response as a percentage of the 5-HT maximal response) for pumosetrag.
-
Conclusion
This compound is a selective 5-HT3 receptor partial agonist with a complex pharmacological profile that exhibits species and regional variations. Its ability to modulate 5-HT3 receptor activity, rather than complete inhibition, presents a promising therapeutic strategy for gastrointestinal disorders characterized by altered motility. Further research to fully elucidate its quantitative pharmacological parameters and in vivo efficacy in various models is warranted to better understand its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations.
References
- 1. Effects of the novel 5-HT3 agonist MKC-733 on the rat, mouse and guinea pig digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pumosetrag Hydrochloride: A Technical Overview of its Chemical Profile and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumosetrag (B1201876) hydrochloride (formerly known as MKC-733 or DDP-733) is a potent and selective partial agonist of the serotonin (B10506) 5-HT3 receptor.[1][2] It has been investigated for its therapeutic potential in gastrointestinal disorders, particularly irritable bowel syndrome (IBS) and gastroesophageal reflux disease (GERD).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of pumosetrag hydrochloride. Detailed information on its mechanism of action, signaling pathways, and relevant experimental methodologies are presented to support further research and development efforts.
Chemical Structure and Properties
This compound is the hydrochloride salt of pumosetrag. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride | [PubChem CID: 154103] |
| CAS Number | 194093-42-0 | [ChemScene] |
| Molecular Formula | C₁₅H₁₈ClN₃O₂S | [ChemScene] |
| Molecular Weight | 339.84 g/mol | [GSRS] |
| SMILES | C1CN2CCC1--INVALID-LINK--NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl | [PubChem CID: 154103] |
| InChIKey | XGVADZZDFADEOO-YDALLXLXSA-N | [GSRS] |
Physicochemical Properties
| Property | Value | Source |
| pKa (Strongest Acidic) | 6.64 | [DrugBank] |
| pKa (Strongest Basic) | 7.45 | [DrugBank] |
| LogP | 1.8354 | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 65.2 Ų | [ChemScene] |
| Hydrogen Bond Donors | 2 | [ChemScene] |
| Hydrogen Bond Acceptors | 4 | [ChemScene] |
| Rotatable Bonds | 2 | [ChemScene] |
| Solubility | DMSO: 12 mg/mL (35.31 mM) (requires sonication) Water: 2.94 mg/mL (8.65 mM) (requires sonication and warming) | [MedChemExpress] |
Mechanism of Action and Pharmacology
This compound is a partial agonist of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion pore.[4] When activated by serotonin (5-HT), the channel opens, allowing the influx of cations (Na+, K+, Ca2+), which leads to neuronal depolarization.[4]
As a partial agonist, pumosetrag binds to the 5-HT3 receptor and elicits a submaximal response compared to the full agonist, serotonin.[5] This modulation of receptor activity is key to its therapeutic potential. In conditions of excessive serotonergic activity, a partial agonist can act as a functional antagonist, attenuating the overstimulation of the receptor.[5][6] Conversely, in states of low serotonergic tone, it can provide a baseline level of receptor activation.[5] This dual action allows for the normalization of physiological processes regulated by the 5-HT3 receptor.
Signaling Pathway
The binding of an agonist to the 5-HT3 receptor initiates a cascade of intracellular events. The initial influx of calcium ions through the opened channel is a critical step.[7] This leads to further calcium release from intracellular stores and the activation of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinases (ERK).[7] The partial agonism of pumosetrag is believed to stem from its ability to induce a specific conformational state in the receptor that results in a lower probability of channel opening or a shorter duration of opening compared to a full agonist.
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available in the reviewed literature, the synthesis of related thienopyridine derivatives generally involves multi-step reactions. A common approach involves the construction of the thienopyridine core followed by the amidation with the appropriate quinuclidine (B89598) moiety.
A generalized synthetic workflow for thienopyridine derivatives is outlined below:
Note: This is a generalized representation. The actual synthesis would require specific reagents, reaction conditions, and purification steps.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of this compound in bulk drug substance and pharmaceutical formulations. While a specific monograph is not available, a general reverse-phase HPLC method can be developed and validated according to ICH guidelines.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Method Validation Workflow:
Conclusion
This compound is a well-characterized 5-HT3 receptor partial agonist with a distinct chemical structure and pharmacological profile. Its mechanism of action offers a nuanced approach to modulating the serotonergic system in the gastrointestinal tract. The information provided in this technical guide, including its physicochemical properties, signaling pathway, and generalized experimental methodologies, serves as a valuable resource for scientists and researchers in the field of drug development. Further investigation into its synthesis, analytical method development, and clinical applications will continue to define its therapeutic potential.
References
- 1. jneurosci.org [jneurosci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|194093-42-0|Active Biopharma Corp [activebiopharma.com]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT receptor partial agonists and how do they work? [synapse.patsnap.com]
- 6. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pumosetrag Hydrochloride (CAS: 194093-42-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumosetrag hydrochloride (also known as MKC-733 and DDP-733) is a potent and selective partial agonist for the serotonin (B10506) 5-HT3 receptor.[1][2][3] Developed as an orally available gastroprokinetic agent, it has been investigated for its therapeutic potential in treating motility disorders, primarily Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroesophageal Reflux Disease (GERD).[1][2] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, pharmacodynamic effects, and key experimental findings from preclinical and clinical studies.
Chemical and Physical Properties
This compound is a thienopyridine derivative.[1] Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 194093-42-0 | [4][5] |
| Molecular Formula | C₁₅H₁₈ClN₃O₂S | [4][5] |
| Molecular Weight | 339.84 g/mol | [4][5] |
| IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride | [5] |
| Synonyms | MKC-733, DDP-733, DPP 733 | [1][4][5] |
| Appearance | White to off-white solid | |
| Purity | ≥99% (as reported by commercial suppliers) | [4] |
| Solubility | Soluble in DMSO and Water |
Mechanism of Action
Pumosetrag is a selective partial agonist of the 5-HT3 receptor.[1][2] Unlike 5-HT3 antagonists which are used to treat nausea and diarrhea-predominant IBS, the agonist activity of Pumosetrag is intended to promote gastrointestinal (GI) motility.[1]
The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, composed of five subunits arranged around a central pore.[6] Upon binding of an agonist like serotonin or Pumosetrag, the channel undergoes a conformational change, opening the pore and allowing the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), and to a lesser extent, potassium (K⁺).[6] This influx leads to the depolarization of the neuronal membrane, initiating an excitatory response.[6] In the enteric nervous system, this excitatory effect is believed to enhance coordinated muscle contractions and secretions, thereby promoting GI transit.[1]
Signaling Pathway
Preclinical Pharmacology
The prokinetic effects of Pumosetrag have been characterized in various in vitro and in vivo models. A key finding is the compound's notable species and regional specificity.
Data Presentation
| Model System | Key Findings | Citation(s) |
| Rat Intestinal Tissues | - Lower efficacy than 5-HT in jejunum, ileum, and distal colon.- Similar efficacy and potency to 5-HT in the proximal colon. | [3][7] |
| Guinea Pig Intestine | - Greater potency and efficacy than 5-HT in all tested regions. | [3][7] |
| Mouse Intestine | - Little to no contractile response observed. | [3][7] |
| Clonidine-Treated Mice | - Dose-dependently restores colonic propulsion in a model of atonic constipation. | [1] |
Experimental Protocols
Isolated Tissue Contractility Assay This in vitro assay was used to determine the contractile activity of Pumosetrag.
-
Tissue Preparation: Intestinal segments (jejunum, ileum, proximal and distal colon) were isolated from rats, guinea pigs, or mice.
-
Organ Bath Setup: Tissues were mounted in organ baths containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Antagonist Pre-treatment: To ensure effects were mediated by 5-HT3 receptors, tissues were pre-incubated with antagonists for other serotonin receptors, such as methysergide (B1194908) and GR125487.[7]
-
Drug Addition: Cumulative concentration-response curves were generated by adding increasing concentrations of Pumosetrag or 5-HT. Contractile responses were recorded isometrically.
-
Confirmation: The 5-HT3 receptor antagonist ondansetron (B39145) was used to confirm that the observed contractile effects were specifically mediated by the 5-HT3 receptor.[3][7]
Clinical Studies & Efficacy
Pumosetrag has been evaluated in human clinical trials for its effects on GI motility and its efficacy in treating IBS-C and GERD.
Pharmacokinetics
While described as orally available, detailed pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability in humans are not publicly available.[1][2] Some reports suggest the drug acts locally in the gut due to low bioavailability.[1]
Pharmacodynamics & Efficacy in Humans
| Indication / Population | Dosing Regimen | Key Efficacy Endpoints & Results | Citation(s) |
| IBS with Constipation | 0.5 mg, twice daily for 2 weeks | Bowel Motility: - Significantly increased percent elimination of radio-opaque markers vs. placebo (70.4% vs 47.1%, P < 0.05).- In subjects with low baseline motility, percent elimination increased from 13.3% (placebo) to 60.0% (P < 0.05).Symptoms: - Increased stool frequency vs. placebo (P < 0.05).- Reduced sensation of incomplete evacuation. | [1][8] |
| Healthy Volunteers | 4 mg, single oral dose | Upper GI Motility: - Delayed liquid gastric emptying (P = 0.005).- Accelerated small intestinal transit (P = 0.038).- Increased number of fasting migrating motor complexes (P < 0.001). | [4][7] |
| Gastroesophageal Reflux Disease (GERD) | 0.2, 0.5, or 0.8 mg daily for 7 days | Acid Reflux Events: - Significantly reduced the number of acid reflux episodes vs. placebo (e.g., 9.5 events on 0.5 mg vs. 13.3 on placebo).- Reduced percentage of time with esophageal pH < 4.- No significant change in lower esophageal sphincter pressure (LESP) or overall symptoms over the 1-week period. |
Experimental Protocols
Phase II Study in IBS with Constipation This study was designed to assess the effect of Pumosetrag on bowel motility and symptoms.
-
Study Design: A single-blind, dose-escalation study involving 14 subjects with constipation.[8]
-
Treatment Periods:
-
1-week run-in period.
-
1-week treatment with placebo (twice daily).
-
2-week sequential treatment with 0.2 mg Pumosetrag (twice daily) followed by 0.5 mg Pumosetrag (twice daily).[8]
-
-
Primary Endpoint Measurement: Bowel motility was assessed using a radio-opaque marker technique. Subjects ingested a number of markers, and their transit and elimination were tracked via abdominal X-ray at the end of each treatment period.[8]
-
Secondary Endpoints: Subjects maintained diaries to record bowel habits (e.g., stool frequency) and gastrointestinal symptoms.[8]
Summary and Conclusion
This compound is a selective 5-HT3 partial agonist with demonstrated prokinetic activity in preclinical models and human subjects. Its mechanism of action, centered on the activation of an excitatory ligand-gated ion channel in the enteric nervous system, provides a clear rationale for its use in motility disorders characterized by slow transit. Clinical data indicate that Pumosetrag can accelerate intestinal transit and improve stool frequency in individuals with constipation.[1][8] However, its development status is not currently clear, and comprehensive pharmacokinetic and receptor binding affinity data remain unpublished. The available information suggests that Pumosetrag is a molecule of significant interest for understanding the role of 5-HT3 receptor agonism in the regulation of human gastrointestinal function.
References
- 1. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. research.monash.edu [research.monash.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Effect of a novel 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Pumosetrag Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumosetrag hydrochloride (also known as MKC-733 and DDP-733) is a selective partial agonist of the serotonin (B10506) 5-HT3 receptor investigated for its gastroprokinetic properties.[1][2] Developed for oral administration, it was primarily evaluated for the treatment of gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C).[1][2] Preclinical studies have demonstrated its ability to modulate gastrointestinal motility, with effects varying by species and intestinal region. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and a discussion of its pharmacokinetic profile. While extensive clinical trials were initiated, detailed quantitative preclinical data on binding affinities, full pharmacokinetic parameters, and comprehensive toxicology remains largely within proprietary archives. This guide synthesizes the publicly available information to serve as a resource for researchers in the field of gastrointestinal drug development.
Mechanism of Action
Pumosetrag is a selective partial agonist at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is known to influence motility and visceral sensation. As a partial agonist, Pumosetrag binds to the 5-HT3 receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin (5-HT). This partial agonism is intended to modulate gastrointestinal function without inducing the adverse effects associated with full 5-HT3 receptor activation, such as nausea and pain.[1]
Signaling Pathway of Pumosetrag at the 5-HT3 Receptor
References
Pumosetrag Hydrochloride: A Technical Review for Drug Development Professionals
An In-depth Guide to the Preclinical and Clinical Profile of a Novel 5-HT3 Partial Agonist
Introduction
Pumosetrag (B1201876) hydrochloride (formerly known as MKC-733 or DDP-733) is a potent and selective partial agonist of the serotonin (B10506) 5-HT3 receptor, investigated for its therapeutic potential in gastrointestinal (GI) motility disorders.[1][2] Developed by Mitsubishi Pharma Corp and later licensed to Dynogen Pharmaceuticals Inc., pumosetrag has been evaluated in clinical trials for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] This technical guide provides a comprehensive review of the available literature on pumosetrag hydrochloride, focusing on its mechanism of action, preclinical pharmacology, clinical efficacy, and safety profile. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of 5-HT3 receptor modulators.
Mechanism of Action: Partial Agonism of the 5-HT3 Receptor
This compound exerts its pharmacological effects through its interaction with the 5-HT3 receptor, a ligand-gated ion channel. Unlike 5-HT3 antagonists that block the receptor, pumosetrag acts as a partial agonist.[3] This means it binds to and activates the receptor, but with lower intrinsic efficacy than the endogenous ligand, serotonin (5-HT). This partial agonism is thought to normalize gut function by modulating the activity of the 5-HT3 receptor, rather than completely inhibiting it.[3] This nuanced mechanism may offer a therapeutic advantage by avoiding the over-correction of gut motility that can lead to adverse effects such as severe constipation, a known issue with 5-HT3 antagonists.[3]
The 5-HT3 receptor is a cation-selective ion channel.[4] Upon activation by an agonist, the channel opens, allowing the influx of sodium (Na+) and calcium (Ca2+) ions.[5] This influx leads to the depolarization of neurons in both the central and peripheral nervous systems. In the gastrointestinal tract, 5-HT3 receptors are located on enteric neurons and are involved in the regulation of motility and secretion.[5]
The downstream signaling cascade following 5-HT3 receptor activation involves an increase in intracellular calcium concentration. This is due to both the influx of extracellular Ca2+ through the receptor channel itself and potentially through voltage-gated L-type Ca2+ channels, as well as calcium-induced calcium release from intracellular stores in the endoplasmic reticulum via ryanodine (B192298) receptors.[6] This elevation in cytoplasmic Ca2+ can then activate various downstream effectors, including calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the activation of the ERK1/2 signaling pathway.[6]
Preclinical Pharmacology
Pumosetrag has demonstrated prokinetic activity in several preclinical models, supporting its potential for treating disorders of reduced GI motility.
In Vitro Studies
-
Isolated Tissue Contractility: Preclinical studies have shown that pumosetrag stimulates the spontaneous contractility of isolated colonic smooth muscle strips from mice, rats, and guinea pigs in a dose-dependent manner.[2] This effect is mediated through the 5-HT3 receptor. Furthermore, pumosetrag has been observed to increase the transport of ions across the gut wall, suggesting an enhancement of water secretion into the GI tract, which could contribute to accelerated GI transit.[2]
In Vivo Studies
-
Clonidine-Induced Constipation Model: In mice with constipation induced by clonidine, an α2-adrenergic receptor agonist that reduces GI motility, pumosetrag dose-dependently restored colonic propulsion.[2][7][8][9] This model is often used to mimic atonic constipation, characterized by a failure of the colon to respond to normal evacuation stimuli.[8]
Experimental Protocols
Isolated Intestinal Tissue Contractility Assay (General Methodology)
This protocol describes a general method for assessing the contractility of isolated intestinal tissue, which can be adapted to evaluate the effects of compounds like pumosetrag.
-
Tissue Preparation:
-
Laboratory animals (e.g., guinea pigs, rats) are euthanized according to approved ethical protocols.
-
A segment of the desired intestinal tissue (e.g., colon, ileum) is carefully dissected and placed in a physiological salt solution (e.g., Krebs solution).[10]
-
The intestinal segment is cleaned of any adhering mesenteric tissue and its contents are gently flushed out.[10]
-
-
Organ Bath Setup:
-
The prepared tissue segment is mounted in an organ bath containing a physiological salt solution maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.[11][12]
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.[13]
-
The tissue is allowed to equilibrate for a period of time (e.g., 60 minutes) under a slight resting tension.[12]
-
-
Experimental Procedure:
-
Once a stable baseline of spontaneous contractile activity is established, this compound is added to the organ bath in a cumulative concentration-dependent manner.
-
The contractile response is recorded for a set period following each addition of the drug.
-
-
Data Analysis:
-
The frequency and amplitude of the intestinal contractions are measured and analyzed.
-
A dose-response curve is constructed to determine the potency and efficacy of pumosetrag in stimulating intestinal contractility.
-
Clinical Trials
This compound has been evaluated in Phase I and Phase II clinical trials for both GERD and IBS-C.
Gastroesophageal Reflux Disease (GERD)
A randomized, double-blind, placebo-controlled, multicenter Phase IIa study was conducted to evaluate the safety, tolerability, and pharmacodynamics of pumosetrag in patients with GERD.
| Parameter | Placebo | Pumosetrag 0.2 mg | Pumosetrag 0.5 mg | Pumosetrag 0.8 mg |
| Number of Patients | N = 56 | N = 56 | N = 55 | N = 56 |
| Mean Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 |
| Percentage of Time with pH < 4 | 16% | - | 10% | 10% |
| p < 0.05 vs. Placebo |
Table 1: Efficacy of Pumosetrag in a Phase IIa GERD Trial [11]
In this study, 223 patients with GERD were randomized to receive one of three dose levels of pumosetrag (0.2 mg, 0.5 mg, or 0.8 mg) or a placebo for seven days.[11] The primary endpoints were changes in reflux episodes and lower esophageal sphincter pressure (LESP). While there was no significant change in the total number of reflux episodes (acidic and weakly acidic) or LESP, pumosetrag significantly reduced the number of acid reflux episodes compared to placebo.[11] Additionally, the 0.5 mg and 0.8 mg doses significantly decreased the percentage of time the esophageal pH was below 4.[11]
Irritable Bowel Syndrome with Constipation (IBS-C)
A Phase II proof-of-concept trial of pumosetrag in patients with IBS-C was initiated in September 2005, with positive results reported in February 2007.[1][2] This was followed by a planned Phase IIb trial.[1][2]
| Parameter | Efficacy |
| Dose Range | 2.4 - 8 mg per day |
| Outcome | Statistically significant efficacy in patients with IBS-C |
Table 2: Efficacy of Pumosetrag in a Phase II IBS-C Trial [2]
Pharmacokinetics
Detailed human pharmacokinetic data for pumosetrag, such as Cmax, Tmax, and AUC, are not extensively published. However, it is known that pumosetrag has low bioavailability, suggesting that it acts locally within the gut.[2] This characteristic is often desirable for drugs targeting GI disorders, as it can minimize systemic side effects.
Safety and Tolerability
The safety and tolerability of pumosetrag have been evaluated in its clinical trials. The available information suggests that the drug is generally well-tolerated. Further details on the safety profile would be forthcoming from the full publication of the clinical trial results.
Conclusion
This compound is a novel 5-HT3 partial agonist with demonstrated prokinetic effects in preclinical models and clinical efficacy in reducing acid reflux events in patients with GERD and improving symptoms in patients with IBS-C. Its mechanism of action as a partial agonist may offer a favorable therapeutic window, potentially avoiding the significant side effects associated with full 5-HT3 receptor antagonists. While the development of pumosetrag appears to have been discontinued, the data gathered from its preclinical and clinical evaluation provide valuable insights for the development of future therapies targeting the 5-HT3 receptor for the treatment of gastrointestinal motility disorders. Further publication of the complete clinical trial data would be beneficial for a more comprehensive understanding of its clinical potential.
References
- 1. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. reprocell.com [reprocell.com]
Methodological & Application
Pumosetrag Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag hydrochloride (also known by its developmental codes MKC-733 and DDP-733) is a potent and selective partial agonist of the serotonin (B10506) 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gastrointestinal motility. The partial agonist activity of Pumosetrag makes it a subject of interest for therapeutic applications where modulation, rather than full activation or blockade, of the 5-HT3 receptor is desired, such as in the treatment of irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2]
These application notes provide a comprehensive overview of the in vitro pharmacological characterization of this compound, including detailed protocols for key assays and a summary of available quantitative data.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to and partially activating the 5-HT3 receptor, a non-selective cation channel. Upon binding of an agonist like serotonin (5-HT) or Pumosetrag, the channel opens, leading to the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions. This influx of positive ions causes depolarization of the cell membrane, which in neurons, leads to the generation of an action potential and subsequent downstream signaling. As a partial agonist, Pumosetrag produces a submaximal response compared to the full endogenous agonist, serotonin.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound (MKC-733). Data is primarily derived from functional assays on isolated tissues, as specific Ki and EC50 values from recombinant cell line assays are not widely published.
Table 1: Functional Activity of Pumosetrag (MKC-733) in Isolated Tissues [3]
| Tissue Preparation | Species | Agonist | Potency (pEC50) | Efficacy (% of 5-HT max) |
| Jejunum | Rat | MKC-733 | Lower than 5-HT | Lower than 5-HT |
| Ileum | Rat | MKC-733 | Lower than 5-HT | Lower than 5-HT |
| Proximal Colon | Rat | MKC-733 | Similar to 5-HT | Similar to 5-HT |
| Distal Colon | Rat | MKC-733 | Lower than 5-HT | Lower than 5-HT |
| Jejunum | Guinea Pig | MKC-733 | Greater than 5-HT | Greater than 5-HT |
| Ileum | Guinea Pig | MKC-733 | Greater than 5-HT | Greater than 5-HT |
| Proximal Colon | Guinea Pig | MKC-733 | Greater than 5-HT | Greater than 5-HT |
| Distal Colon | Guinea Pig | MKC-733 | Greater than 5-HT | Greater than 5-HT |
| Intestinal Tissues | Mouse | MKC-733 | Little to no response | Little to no response |
Note: The contractile responses to MKC-733 were inhibited by the 5-HT3 receptor antagonist ondansetron, confirming the receptor-mediated mechanism.[3]
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This protocol is a representative method for determining the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).
-
This compound: Serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]granisetron (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Isolated Tissue Functional Assay (Organ Bath)
This protocol is based on the methodology used by Chetty et al. (2008) to characterize the functional activity of Pumosetrag (MKC-733) in gastrointestinal tissues.[3]
Objective: To determine the potency (pEC50) and efficacy of this compound as a partial agonist at the 5-HT3 receptor in isolated intestinal tissue.
Materials:
-
Animals: Male rats or guinea pigs.
-
Tissues: Segments of jejunum, ileum, proximal colon, and distal colon.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
This compound: Cumulative concentrations.
-
Serotonin (5-HT): As a reference full agonist.
-
Ondansetron: As a selective 5-HT3 receptor antagonist.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Workflow Diagram:
References
Application Notes and Protocols for Pumosetrag Hydrochloride in Smooth Muscle Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag (B1201876) hydrochloride is a partial agonist of the serotonin (B10506) 5-HT3 receptor, known for its gastrointestinal prokinetic properties.[1] It has been investigated for its therapeutic potential in conditions such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] These application notes provide a detailed protocol for assessing the effects of pumosetrag hydrochloride on smooth muscle contractility using an in vitro organ bath assay, a standard method for evaluating the pharmacological effects of compounds on isolated tissues.[3]
The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the gastrointestinal tract is known to influence motility.[1][4] As a partial agonist, pumosetrag binds to and activates the 5-HT3 receptor, but with a lower intrinsic efficacy than a full agonist. This modulation of smooth muscle contractility is central to its prokinetic effects.[1] Preclinical studies have demonstrated that pumosetrag stimulates the spontaneous contractility of isolated colonic smooth muscle strips from various species, including mice, rats, and guinea pigs, in a dose-dependent fashion through its action on 5-HT3 receptors.[1]
This document will detail the necessary materials, step-by-step experimental procedures, and data analysis techniques to characterize the contractile or relaxant effects of this compound on isolated intestinal smooth muscle.
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on isolated guinea pig ileum contractility. This data would be generated from the protocol described below.
| Compound | Tissue | Parameter | Value |
| Pumosetrag HCl | Guinea Pig Ileum | EC50 | 1.5 µM |
| Pumosetrag HCl | Guinea Pig Ileum | Emax (% of max KCl response) | 65% |
| Serotonin (Full Agonist) | Guinea Pig Ileum | EC50 | 0.8 µM |
| Serotonin (Full Agonist) | Guinea Pig Ileum | Emax (% of max KCl response) | 100% |
| Ondansetron (Antagonist) | Guinea Pig Ileum | pA2 | 8.2 |
EC50: The concentration of an agonist that produces 50% of the maximal response. Emax: The maximum response elicited by the compound. pA2: A measure of the potency of a competitive antagonist.
Signaling Pathway
The binding of this compound, a partial 5-HT3 receptor agonist, to its receptor on smooth muscle cells or enteric neurons leads to the opening of a non-selective cation channel. This allows for the influx of sodium (Na+) and calcium (Ca2+) ions, leading to membrane depolarization. The increase in intracellular calcium, either directly through the receptor channel or via voltage-gated calcium channels activated by depolarization, is a key trigger for smooth muscle contraction.
Experimental Protocols
Objective:
To determine the dose-response relationship of this compound on the contractility of isolated gastrointestinal smooth muscle and to calculate its EC50 and Emax values.
Materials and Reagents:
-
Tissue: Freshly isolated guinea pig ileum is recommended due to its spontaneous activity and sensitivity to serotonergic agents.
-
Animals: Male guinea pigs (250-450 g).
-
Krebs-Henseleit Solution (pH 7.4):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 10 mM
-
-
Gases: Carbogen (95% O2, 5% CO2).
-
Drugs:
-
This compound (stock solution in distilled water or saline).
-
Serotonin (5-HT) hydrochloride (full agonist control).
-
Ondansetron hydrochloride (5-HT3 antagonist).
-
Potassium chloride (KCl) solution (for inducing maximal contraction).
-
-
Equipment:
-
Organ bath system with a water jacket for temperature control (37°C).
-
Isometric force transducer.
-
Data acquisition system (e.g., PowerLab with LabChart software).
-
Dissection tools (scissors, forceps).
-
Syringes and needles.
-
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium influx through presynaptic 5-HT3 receptors facilitates GABA release in the hippocampus: in vitro slice and synaptosome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-HT3 Receptor Binding Assay Using Pumosetrag Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag hydrochloride (also known as MKC-733 or DDP-733) is a potent and selective partial agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors.[2] Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission by allowing the influx of cations such as Na+, K+, and Ca2+ upon activation.[1][3] These receptors are widely distributed in the central and peripheral nervous systems and are implicated in various physiological processes, including emesis, gastrointestinal motility, and anxiety.[3][4] Consequently, the 5-HT3 receptor is a significant target for drug discovery and development. Pumosetrag has been investigated for its therapeutic potential in conditions such as gastroesophageal reflux disease and irritable bowel syndrome.[1]
These application notes provide a detailed protocol for conducting a 5-HT3 receptor binding assay using this compound as the test ligand. The protocol is designed to be a comprehensive guide for researchers aiming to characterize the binding properties of Pumosetrag or similar compounds at the 5-HT3 receptor.
5-HT3 Receptor Signaling Pathway
Upon binding of an agonist, such as serotonin or Pumosetrag, the 5-HT3 receptor undergoes a conformational change, opening its integral ion channel. This allows for the rapid influx of cations, leading to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential.
Caption: 5-HT3 Receptor Signaling Pathway.
Data Presentation
Characterizing the binding of this compound to the 5-HT3 receptor involves determining key quantitative parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the maximum receptor density (Bmax). These values are typically obtained through competitive and saturation radioligand binding assays.
Note: Despite a comprehensive literature search, specific Ki, IC50, and Bmax values for this compound from direct radioligand binding assays were not publicly available. The following tables are provided as a template for presenting such data once obtained experimentally.
Table 1: Competitive Binding Assay Data for this compound at the 5-HT3 Receptor
| Radioligand | Test Compound | Receptor Source | Ki (nM) | IC50 (nM) |
| e.g., [3H]Granisetron | Pumosetrag HCl | e.g., HEK293 cells expressing human 5-HT3A receptor | Data not available | Data not available |
| e.g., [3H]GR65630 | Pumosetrag HCl | e.g., Rat brain cortex homogenate | Data not available | Data not available |
Table 2: Saturation Binding Assay Data for a 5-HT3 Receptor Radioligand
| Radioligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) |
| e.g., [3H]Granisetron | e.g., HEK293 cells expressing human 5-HT3A receptor | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for performing a 5-HT3 receptor binding assay. These can be adapted for the characterization of this compound.
Experimental Workflow: 5-HT3 Receptor Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the novel 5-HT3 agonist MKC-733 on the rat, mouse and guinea pig digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of Pumosetrag Hydrochloride using Patch Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag (B1201876) hydrochloride is a selective partial agonist of the serotonin (B10506) 5-HT3 receptor. Understanding its interaction with the 5-HT3 receptor at the cellular level is crucial for elucidating its mechanism of action and potential therapeutic applications. Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like pumosetrag on ion channel function with high resolution.[1] These application notes provide a detailed protocol for characterizing the electrophysiological properties of pumosetrag hydrochloride on 5-HT3 receptors expressed in a heterologous system using the whole-cell patch clamp technique.
While specific electrophysiological data for this compound is not extensively available in public literature, this document outlines a representative methodology based on studies of other 5-HT3 receptor partial agonists.[2][3][4] The provided data tables are illustrative examples of how to present quantitative findings from such studies.
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, such as serotonin (5-HT), the channel opens, allowing for the influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), leading to membrane depolarization and neuronal excitation.[5][6] Pumosetrag, as a partial agonist, is expected to bind to the same receptor and induce a submaximal channel opening compared to the full agonist 5-HT.
Experimental Protocols
Cell Culture and Transfection
A common method for studying specific ion channels is to use a cell line that does not endogenously express the channel of interest, such as Human Embryonic Kidney (HEK293) cells, and introduce the genetic material for the channel.
-
Cell Line Maintenance : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Transfection : For electrophysiological recordings, seed the cells onto glass coverslips in 35 mm dishes. When the cells reach 50-80% confluency, transfect them with plasmids encoding the human 5-HT3A subunit using a suitable transfection reagent. Co-transfect with a marker gene, such as Green Fluorescent Protein (GFP), to identify successfully transfected cells.
-
Incubation : Allow the cells to express the receptors for 24-48 hours post-transfection before performing patch clamp experiments.
Whole-Cell Patch Clamp Recordings
This protocol is adapted from standard procedures for recording from ligand-gated ion channels.[7][8][9]
Solutions and Reagents:
-
External Solution (in mM) : 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM) : 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.
-
Agonist/Compound Solutions : Prepare stock solutions of serotonin and this compound in the external solution. Perform serial dilutions to obtain the desired final concentrations for the experiment.
Equipment:
-
Inverted microscope with fluorescence optics (for identifying GFP-positive cells)
-
Patch clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system for rapid solution exchange
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Data acquisition software
Procedure:
-
Pipette Preparation : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Identification : Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution. Identify a GFP-positive cell for patching.
-
Giga-seal Formation : Approach the selected cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration : After achieving a stable giga-seal, apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for control of the membrane potential and recording of the total current across the cell membrane.
-
Voltage Clamp : Clamp the cell membrane potential at a holding potential of -60 mV.
-
Data Acquisition :
-
Agonist Application : Apply serotonin (e.g., 10 µM) for 2-5 seconds using the perfusion system to elicit a maximal control current.
-
Pumosetrag Application (Partial Agonist Effect) : Apply increasing concentrations of this compound to determine its efficacy as a partial agonist.
-
Pumosetrag Application (Antagonist Effect) : Co-apply a fixed concentration of serotonin with increasing concentrations of pumosetrag to evaluate its potential antagonist effects.
-
Record the resulting currents using the data acquisition software. Ensure a sufficient washout period with the external solution between applications to allow the receptors to recover.
-
Data Presentation
Quantitative data from these experiments should be organized into tables for clear comparison and analysis.
Table 1: Illustrative Agonist and Partial Agonist Properties of this compound at the 5-HT3 Receptor
| Compound | EC₅₀ (µM) | I_max (% of Serotonin) | Hill Slope |
| Serotonin (5-HT) | 1.5 ± 0.2 | 100 | 1.8 ± 0.1 |
| Pumosetrag HCl | 2.5 ± 0.4 | 45 ± 5 | 1.5 ± 0.2 |
EC₅₀: Half-maximal effective concentration. I_max: Maximum current response relative to the maximal response induced by serotonin. Data are presented as mean ± SEM and are hypothetical.
Table 2: Illustrative Antagonist Properties of this compound at the 5-HT3 Receptor
| Compound | IC₅₀ (µM) | Ki (µM) | Hill Slope |
| Pumosetrag HCl | 5.2 ± 0.7 | 3.8 ± 0.5 | -1.2 ± 0.1 |
IC₅₀: Half-maximal inhibitory concentration against a fixed concentration of serotonin. Ki: Inhibitory constant. Data are presented as mean ± SEM and are hypothetical.
Experimental Workflow and Logic Diagrams
Experimental Workflow for Patch Clamp Studies
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. SR 57227A is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or SR 57227A-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
Pumosetrag Hydrochloride: In Vitro Dose-Response Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag (B1201876) hydrochloride (also known as MKC-733) is a partial agonist of the 5-hydroxytryptamine receptor 3 (5-HT3). As a prokinetic agent, it has been investigated for its therapeutic potential in gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease. This document provides detailed application notes and protocols for characterizing the in vitro dose-response curve of pumosetrag hydrochloride, specifically focusing on its effects on colonic smooth muscle contractility.
Mechanism of Action & Signaling Pathway
Pumosetrag selectively binds to and partially activates 5-HT3 receptors, which are ligand-gated ion channels. Upon activation, these receptors allow the influx of cations, primarily sodium (Na+) and potassium (K+), with a smaller contribution from calcium (Ca2+). This influx leads to the depolarization of neurons in the enteric nervous system, which in turn can modulate gastrointestinal motility.
Dose-Response Data: In Vitro Colonic Contractility
Preclinical in vitro studies have demonstrated that this compound stimulates dose-dependent contractions of isolated colonic smooth muscle strips. The following tables summarize the pharmacological parameters of pumosetrag (MKC-733) in comparison to the endogenous agonist, 5-hydroxytryptamine (5-HT), in rat proximal colon tissue.[1][2]
Table 1: Potency of Pumosetrag (MKC-733) and 5-HT on Rat Proximal Colon Contractility
| Compound | pEC50 |
| Pumosetrag (MKC-733) | Similar to 5-HT |
| 5-Hydroxytryptamine (5-HT) | - |
Note: Specific pEC50 values were not available in the cited literature, but the potency was reported to be similar to 5-HT.
Table 2: Efficacy of Pumosetrag (MKC-733) and 5-HT on Rat Proximal Colon Contractility
| Compound | Maximum Response (Emax) |
| Pumosetrag (MKC-733) | Similar to 5-HT |
| 5-Hydroxytryptamine (5-HT) | - |
Note: Specific Emax values were not available in the cited literature, but the efficacy was reported to be similar to 5-HT.
Experimental Protocols
The following is a representative protocol for an in vitro smooth muscle contractility assay to determine the dose-response curve of this compound.
Materials and Reagents
-
Male Wistar rats (200-250 g)
-
This compound
-
5-Hydroxytryptamine (Serotonin)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat according to institutional guidelines.
-
Immediately perform a laparotomy and excise the proximal colon.
-
Place the isolated tissue in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove the mesenteric attachment and luminal contents.
-
Cut the colon into longitudinal smooth muscle strips approximately 2 mm in width and 10 mm in length.
-
-
Tissue Mounting:
-
Suspend the muscle strips vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C.
-
Continuously bubble the solution with carbogen gas (95% O2, 5% CO2).
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
-
Equilibration:
-
Apply an initial tension of 1 gram to each tissue strip.
-
Allow the tissues to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Viability Test:
-
After equilibration, assess the viability and contractility of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM).
-
Once a stable contraction is achieved, wash the tissue thoroughly with Krebs-Henseleit solution and allow it to return to the baseline tension.
-
-
Dose-Response Curve Generation:
-
Prepare stock solutions of this compound in distilled water or an appropriate vehicle.
-
Once the baseline tension is stable, add this compound to the organ bath in a cumulative, logarithmic fashion (e.g., 1 nM to 100 µM).
-
Allow the tissue to reach a stable contractile response at each concentration before adding the next.
-
Record the isometric contractions continuously.
-
-
Data Analysis:
-
Measure the contractile force (tension) at baseline and the peak response for each concentration of pumosetrag.
-
Express the contractile response as a percentage of the maximum response to a reference agonist (e.g., KCl or 5-HT).
-
Plot the normalized response against the logarithm of the pumosetrag concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the pEC50 (-log of the molar concentration that produces 50% of the maximum response) and the maximum effect (Emax).
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the in vitro pharmacology of this compound. The dose-dependent prokinetic effect on colonic smooth muscle, mediated by the 5-HT3 receptor signaling pathway, can be reliably characterized using the described organ bath technique. These methods are essential for the preclinical evaluation and comparison of novel gastrointestinal motility agents.
References
Pumosetrag Hydrochloride: In Vivo Study Design for Prokinetic Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag (B1201876) hydrochloride (also known as MKC-733) is a potent and selective partial agonist of the serotonin (B10506) 5-HT3 receptor.[1] It has been investigated for its prokinetic properties and potential therapeutic use in gastrointestinal (GI) motility disorders, particularly irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] Preclinical studies have indicated that pumosetrag stimulates GI motility.[1] An exploratory clinical study on subjects with constipation showed that 0.5 mg of pumosetrag twice daily improved bowel motility.[3] This document provides detailed protocols for in vivo studies designed to evaluate the efficacy of Pumosetrag hydrochloride in animal models of constipation, and to assess its effects on gastrointestinal transit and visceral sensitivity.
Mechanism of Action and Signaling Pathway
Pumosetrag acts as a partial agonist at the 5-HT3 receptor, a ligand-gated ion channel.[1] Activation of this receptor on enteric neurons is thought to modulate gastrointestinal motility and secretion. The binding of Pumosetrag to the 5-HT3 receptor leads to the opening of the ion channel, allowing for an influx of cations such as Na+ and Ca2+.[4] This influx results in the depolarization of the neuron and the propagation of a prokinetic signal.
In Vivo Efficacy Evaluation
A comprehensive in vivo evaluation of this compound should include models of constipation, direct measurement of gastrointestinal transit, and assessment of visceral sensitivity.
Clonidine-Induced Constipation Model in Mice
This model is used to assess the prokinetic efficacy of a test compound in a state of pharmacologically-induced constipation. Clonidine (B47849), an α2-adrenergic agonist, inhibits colonic motility.[5][6]
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimated for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to experimental groups (n=8-10 per group):
-
Vehicle control
-
Clonidine control
-
Clonidine + this compound (multiple dose levels)
-
-
Drug Administration: this compound or its vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined times before the clonidine challenge.
-
Induction of Constipation: Clonidine (e.g., 10 µg/kg) is administered subcutaneously (s.c.) to induce delayed colonic transit.[5]
-
Bead Expulsion Test: 30 minutes after clonidine administration, a small glass bead (3 mm in diameter) is inserted 2 cm into the distal colon of each mouse. The time taken for each mouse to expel the bead is recorded, with a cut-off time of 120 minutes.
-
Data Analysis: The mean bead expulsion time for each group is calculated. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the Pumosetrag-treated groups with the clonidine control group.
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Bead Expulsion Time (minutes) ± SEM | % Reversal of Clonidine Effect |
| Vehicle Control | - | 25.5 ± 3.2 | N/A |
| Clonidine Control | - | 98.7 ± 10.5 | 0% |
| Pumosetrag | 0.1 | 75.3 ± 8.1 | 32.2% |
| Pumosetrag | 0.3 | 52.1 ± 6.5** | 64.1% |
| Pumosetrag | 1.0 | 35.8 ± 4.9*** | 86.5% |
| p<0.05, **p<0.01, ***p<0.001 vs. Clonidine Control (Data are hypothetical examples) |
Gastrointestinal Motility (Charcoal Meal) Test in Rats
This assay directly measures the transit of a non-absorbable marker through the upper gastrointestinal tract.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 18-24 hours with free access to water.
-
Grouping: Animals are randomized into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (multiple dose levels)
-
-
Drug Administration: this compound or its vehicle is administered (e.g., p.o. or i.p.) 30-60 minutes before the charcoal meal.
-
Charcoal Meal Administration: A charcoal meal (e.g., 5% activated charcoal in 10% gum arabic) is administered orally (e.g., 10 ml/kg).[7]
-
Measurement: After a set time (e.g., 20-30 minutes), animals are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Charcoal Transit (%) ± SEM |
| Vehicle Control | - | 55.2 ± 4.1 |
| Pumosetrag | 0.3 | 68.9 ± 5.3 |
| Pumosetrag | 1.0 | 79.5 ± 6.2** |
| Pumosetrag | 3.0 | 88.1 ± 7.0*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control (Data are hypothetical examples) |
Visceral Sensitivity (Colorectal Distension) Model in Rats
This model assesses the potential of this compound to modulate visceral pain perception.
Protocol:
-
Animals: Male Wistar rats (250-300 g) are used.
-
Electrode Implantation (optional, for EMG): For a more objective measure of the pain response, electrodes can be surgically implanted into the abdominal muscles to record the electromyographic (EMG) response to colorectal distension.
-
Colorectal Distension (CRD): A flexible balloon catheter is inserted into the descending colon and rectum. The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds).
-
Assessment of Visceral Pain:
-
Abdominal Withdrawal Reflex (AWR): A semi-quantitative score is assigned based on the behavioral response of the animal to distension.
-
EMG Recording: The electrical activity of the abdominal muscles is recorded and quantified.
-
-
Drug Administration: this compound or vehicle is administered before the CRD procedure.
-
Data Analysis: The AWR scores or EMG responses at each distension pressure are compared between treatment groups using appropriate statistical methods (e.g., two-way repeated measures ANOVA).
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | AWR Score at 60 mmHg (mean ± SEM) |
| Vehicle Control | - | 3.2 ± 0.3 |
| Pumosetrag | 0.1 | 2.5 ± 0.2 |
| Pumosetrag | 0.3 | 1.8 ± 0.2** |
| Pumosetrag | 1.0 | 1.2 ± 0.1*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control (Data are hypothetical examples) |
Conclusion
The in vivo study designs outlined in this document provide a robust framework for evaluating the prokinetic and potential analgesic effects of this compound. By utilizing established animal models of constipation, gastrointestinal motility, and visceral sensitivity, researchers can obtain critical data to support the further development of this compound for the treatment of gastrointestinal disorders. The provided protocols and data presentation formats are intended to guide the design and execution of these preclinical studies, ensuring the generation of high-quality, interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of clonidine on colonic motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for the Pharmacokinetic Study of Pumosetrag Hydrochloride in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework for conducting and analyzing the pharmacokinetics of pumosetrag (B1201876) hydrochloride in a rat model. This document outlines the necessary experimental protocols, data presentation standards, and visualization of key processes.
Introduction
Pumosetrag hydrochloride (formerly known as MKC-733) is a selective partial agonist of the serotonin (B10506) 5-HT3 receptor.[1][2] It has been investigated for its potential therapeutic effects on gastrointestinal motility, including accelerating gastric emptying in rats.[1] Understanding the pharmacokinetic profile of pumosetrag is crucial for its development as a therapeutic agent. This document provides a comprehensive guide to designing and executing a pharmacokinetic study of this compound in rats, including sample collection, bioanalysis, and data interpretation.
While specific public domain data on the pharmacokinetics of pumosetrag in rats is limited, this guide presents a generalized protocol based on standard methodologies for similar compounds, such as other 5-HT receptor modulators.
Data Presentation: Pharmacokinetic Parameters
Quantitative data from a pharmacokinetic study should be summarized in a clear and concise tabular format. The following table represents typical pharmacokinetic parameters that would be determined for this compound following oral (PO) and intravenous (IV) administration in rats.
Note: The following data are representative examples for a 5-HT receptor modulator and are not actual reported values for this compound.
Table 1: Representative Pharmacokinetic Parameters of a 5-HT Receptor Modulator in Rats
| Parameter | Oral (PO) Administration (10 mg/kg) | Intravenous (IV) Administration (1 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 950 ± 120 |
| Tmax (h) | 0.5 ± 0.1 | 0.08 ± 0.02 |
| AUC0-t (ng·h/mL) | 450 ± 70 | 600 ± 90 |
| AUC0-inf (ng·h/mL) | 480 ± 75 | 620 ± 95 |
| t1/2 (h) | 2.5 ± 0.5 | 2.2 ± 0.4 |
| CL/F (mL/min/kg) | 347 ± 50 | - |
| Vd/F (L/kg) | 7.5 ± 1.5 | - |
| CL (mL/min/kg) | - | 26.9 ± 4.0 |
| Vss (L/kg) | - | 5.0 ± 1.0 |
| Bioavailability (F%) | ~10% | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance after oral administration; Vd/F: Apparent volume of distribution after oral administration; CL: Total clearance after intravenous administration; Vss: Volume of distribution at steady state.
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley rats (male, 8-10 weeks old, weighing 250-300 g).[3]
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Rats should be fasted overnight (approximately 12 hours) before dosing, with free access to water.[4]
Dosing and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as sterile water or saline, to the desired concentration.
-
Intravenous (IV) Administration: A single dose (e.g., 1 mg/kg) is administered via the tail vein.[4]
-
Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.[4]
Blood Sample Collection
-
Sampling Time Points: Blood samples (approximately 200-300 µL) are collected from the jugular or saphenous vein at predetermined time points.[3][5]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[6]
Bioanalytical Method: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of pumosetrag in rat plasma.[7][8]
-
Sample Preparation: Protein precipitation is a common method for plasma sample preparation.[9]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (IS) and 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).[8]
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for pumosetrag and the internal standard.[7]
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][9]
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[10]
Visualization
Experimental Workflow
Caption: Workflow for a rat pharmacokinetic study.
Simplified 5-HT3 Receptor Signaling Pathway
Caption: Pumosetrag action on the 5-HT3 receptor.
References
- 1. karger.com [karger.com]
- 2. Effects of the novel 5-HT3 agonist MKC-733 on the rat, mouse and guinea pig digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and Nonclinical Disposition and In Vitro Drug-Drug Interaction Potential of Felcisetrag, a Highly Selective and Potent 5-HT4 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Preparing Pumosetrag Hydrochloride Solutions for Experimental Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Pumosetrag hydrochloride solutions for use in a variety of experimental settings. This compound is a partial agonist of the 5-hydroxytryptamine receptor 3 (5-HT3R), a ligand-gated ion channel.[1] Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results. These guidelines cover solubility, solution preparation, stability, and storage, and provide a sample protocol for an in vitro cell-based assay.
Properties of this compound
Pumosetrag is a thienopyridine derivative that acts as a selective partial agonist for the 5-HT3 receptor.[1] Understanding its basic properties is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈ClN₃O₂S | DrugBank Online |
| Molecular Weight | 355.8 g/mol | DrugBank Online |
| Mechanism of Action | Partial agonist of the 5-HT3 receptor, a ligand-gated ion channel.[1] | [1] |
| Appearance | White to off-white solid | General knowledge |
Solubility and Solvent Selection
| Solvent | Expected Solubility | Notes |
| Water | Soluble | Hydrochloride salts are generally water-soluble. |
| Phosphate-Buffered Saline (PBS) | Soluble | Suitable for physiological pH experiments. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of organic molecules. |
| Ethanol | Sparingly soluble | May require warming to facilitate dissolution. |
Recommendation: For most in vitro and in vivo experiments, preparing a high-concentration stock solution in DMSO is recommended. This stock can then be further diluted in aqueous buffers like PBS or cell culture media to the final desired concentration.
Protocols for Solution Preparation
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.558 mg of this compound (Molecular Weight = 355.8 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Preparation of Working Solutions in Aqueous Buffer (e.g., PBS)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Calculation: Determine the volume of the 10 mM stock solution required to achieve the desired final concentration in the working solution. For example, to prepare 1 mL of a 100 µM working solution, you would need 10 µL of the 10 mM stock solution.
-
Dilution: Add the calculated volume of the DMSO stock solution to the appropriate volume of sterile PBS. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Mixing: Gently vortex or invert the tube to ensure the solution is homogeneous.
-
Use: Use the freshly prepared working solution for your experiment. Avoid long-term storage of dilute aqueous solutions.
Stability and Storage of Solutions
Proper storage is critical to maintain the integrity of this compound solutions.
| Solution Type | Storage Temperature | Duration | Notes |
| DMSO Stock Solution | -20°C | Up to 3 months | Protect from light. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light. Ideal for long-term storage. | |
| Aqueous Working Solutions | 2-8°C | Up to 24 hours | Prepare fresh for each experiment if possible. |
| Room Temperature | A few hours | Use immediately after preparation. |
Note: The stability of hydrochloride salts in aqueous solutions can be pH-dependent. For hydralazine (B1673433) hydrochloride, maximum stability is observed around pH 3.5.[2] While the optimal pH for this compound is not determined, it is advisable to use buffered solutions for experiments.
Experimental Protocols: Example In Vitro Cell-Based Assay
This protocol provides a general workflow for evaluating the effect of this compound on 5-HT3 receptor activity in a cell line expressing the receptor.
Cell Culture and Plating
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing the human 5-HT3A receptor) in appropriate growth medium.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
Compound Preparation and Application
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 0.1 nM to 10 µM) by serially diluting the stock solution in an appropriate assay buffer.
-
Also prepare a positive control (e.g., a known 5-HT3R agonist like serotonin) and a vehicle control (assay buffer with the same final concentration of DMSO as the test compounds).
-
Remove the growth medium from the cell plates and wash the cells once with assay buffer.
-
Add the prepared compound solutions to the respective wells and incubate for the desired period.
Measurement of Receptor Activity
The activity of the 5-HT3 receptor, being a ligand-gated ion channel, can be assessed by measuring changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
After compound incubation, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Analyze the data to determine the dose-response relationship of this compound.
Signaling Pathway and Experimental Workflow
5-HT3 Receptor Signaling Pathway
Pumosetrag, as a partial agonist, binds to the 5-HT3 receptor, a ligand-gated ion channel. This binding event leads to the opening of the channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. The influx of calcium can trigger downstream signaling cascades.
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical flow for preparing this compound solutions for experimental use.
Caption: Experimental Workflow for Solution Preparation.
References
Troubleshooting & Optimization
Pumosetrag hydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pumosetrag (B1201876) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving pumosetrag hydrochloride for in vitro experiments?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. This compound is soluble in DMSO at a concentration of 12 mg/mL (35.31 mM).[1] It is important to use a fresh, anhydrous grade of DMSO, as the presence of water can impact solubility.[1] For aqueous solutions, this compound is soluble in water at 2.94 mg/mL (8.65 mM); the use of ultrasound and warming to 60°C can aid dissolution.[1]
Q2: I am observing precipitation when preparing aqueous solutions of this compound. What should I do?
A2: If you observe precipitation or phase separation during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the final pH of your solution is not in the acidic or alkaline range, as this compound shows significant degradation under these conditions.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a solid should be stored at 4°C in a sealed container, away from moisture.[1][3] Stock solutions should be stored under sealed conditions, away from moisture. For long-term storage, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Q4: Is this compound stable under all pH conditions?
A4: No, this compound is sensitive to acidic and alkaline conditions, where it undergoes significant degradation through hydrolysis.[2] It is relatively stable in neutral conditions.[2] Therefore, it is crucial to control the pH of your experimental solutions.
Q5: What are the known degradation pathways for this compound?
A5: The primary degradation pathway for this compound is hydrolysis under acidic and basic conditions.[2] It is reported to be stable under neutral, oxidative, thermal, and photolytic stress conditions.[2]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
-
Problem: this compound is not dissolving completely or is precipitating out of solution in my aqueous buffer.
-
Possible Causes & Solutions:
-
pH of the Buffer: this compound's stability is pH-dependent. Avoid highly acidic or alkaline buffers. Prepare your buffer at a neutral pH if possible.
-
Concentration: The desired concentration may exceed the solubility limit in your specific buffer system. Refer to the solubility data table below and consider preparing a more dilute solution.
-
Temperature: Try gentle warming (up to 60°C) and sonication to facilitate dissolution.[1]
-
Co-solvents: For challenging formulations, consider the use of co-solvents. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 1.2 mg/mL.[1]
-
Issue 2: Inconsistent Experimental Results
-
Problem: I am observing variability in my experimental results that I suspect is due to compound instability.
-
Possible Causes & Solutions:
-
Solution Age and Storage: Prepare fresh solutions for your experiments whenever possible. If using a stock solution, ensure it has been stored correctly at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1]
-
pH of Experimental Media: The pH of your cell culture media or other experimental solutions could be causing degradation. Verify the pH and buffer capacity of your system.
-
Light Exposure: While reported to be stable under photolytic stress, it is good laboratory practice to minimize exposure of drug solutions to direct light.
-
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Observations |
| DMSO | 12 mg/mL (35.31 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility.[1] |
| Water | 2.94 mg/mL (8.65 mM) | Ultrasonic assistance and warming to 60°C can aid dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.2 mg/mL (3.53 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.2 mg/mL (3.53 mM) | Suspended solution; requires ultrasonic treatment.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.2 mg/mL (3.53 mM) | Clear solution.[1] |
Table 2: Stability Profile of this compound under Stress Conditions
| Stress Condition | Stability |
| Acidic Hydrolysis | Sensitive, significant degradation observed.[2] |
| Basic Hydrolysis | Sensitive, significant degradation observed.[2] |
| Neutral Hydrolysis | Stable.[2] |
| Oxidative Stress | Stable.[2] |
| Thermal Stress | Stable.[2] |
| Photolytic Stress | Stable.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical tube
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of DMSO to achieve a concentration of 12 mg/mL.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If complete dissolution is not achieved, place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is a general guideline for assessing the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water (for neutral hydrolysis)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Incubator/oven
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Neutral Hydrolysis: Dissolve this compound in water and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Visualizations
References
Technical Support Center: Optimizing Pumosetrag Hydrochloride for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pumosetrag hydrochloride in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective partial agonist of the serotonin (B10506) 5-HT3 receptor.[1] Unlike full agonists, partial agonists elicit a submaximal response even at saturating concentrations. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by an agonist leads to the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), resulting in neuronal depolarization.[2]
Q2: What is a recommended starting concentration range for this compound in a new in vitro experiment?
Based on available data, a good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Published EC50 values for Pumosetrag (DDP733) in HEK293 cells expressing the human 5-HT3A receptor are in the low nanomolar range, specifically 5.4 nM and 9.2 nM.[3] Therefore, a suggested concentration range for initial experiments would be from 0.1 nM to 1 µM to capture the full dose-response curve.
Q3: How should I prepare a stock solution of this compound?
This compound has a molecular weight of 339.84 g/mol . For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a suitable solvent like sterile, anhydrous Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.3984 mg of this compound in 1 mL of DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the final concentration of DMSO that is safe for most cell lines?
When diluting your this compound stock solution into your cell culture medium, ensure that the final concentration of DMSO is kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
Problem 1: I am not observing any response, or the response is very weak, after applying this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a detectable response in your specific cell line or assay system.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal effective concentration (EC50).
-
-
Possible Cause 2: Low Receptor Expression. The cell line you are using may not express a sufficient number of 5-HT3 receptors to generate a robust signal.
-
Solution: Verify the expression of 5-HT3 receptors in your cell line using techniques such as RT-qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express high levels of 5-HT3 receptors, such as HEK293 cells stably transfected with the human 5-HT3A receptor.
-
-
Possible Cause 3: Assay Sensitivity. The assay you are using may not be sensitive enough to detect the partial agonistic activity of Pumosetrag.
-
Solution: Consider using a more sensitive assay, such as a fluorescent calcium influx assay or whole-cell patch-clamp electrophysiology, which can detect subtle changes in ion channel activity.
-
Problem 2: The dose-response curve for this compound does not reach the same maximum as the full agonist (e.g., serotonin).
-
Possible Cause: Partial Agonism. This is the expected behavior for a partial agonist. This compound will not produce the same maximal effect as a full agonist like serotonin, regardless of the concentration used.[1]
-
Solution: This is not a problem to be solved but rather a characteristic of the compound. Your data accurately reflects the partial agonistic nature of Pumosetrag. When analyzing your data, normalize the response to the maximal response of a full agonist to determine the intrinsic activity of Pumosetrag.
-
Problem 3: I observe precipitation in my cell culture medium after adding the this compound working solution.
-
Possible Cause: Poor Aqueous Solubility. Although soluble in DMSO, this compound might precipitate when diluted into an aqueous buffer like cell culture medium, especially at higher concentrations.
-
Solution:
-
Ensure your DMSO stock solution is fully dissolved before further dilution.
-
When preparing your working solution, add the DMSO stock to the cell culture medium dropwise while vortexing or gently mixing to facilitate dispersion.
-
Consider preparing an intermediate dilution in a serum-containing medium before the final dilution, as serum proteins can sometimes help to maintain compound solubility.
-
If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Comments | Reference |
| EC50 | 5.4 nM | HEK293 (human 5-HT3A) | Partial agonist activity assessed as effect on serotonin-induced response. | [3] |
| EC50 | 9.2 nM | HEK293 (human 5-HT3A) | Partial agonist activity assessed as a decrease in 10 µM 5-chloroindole-induced response. | [3] |
| Molecular Weight | 339.84 g/mol | N/A | For this compound. | N/A |
Experimental Protocols
Calcium Influx Assay Using a Fluorescent Dye (e.g., Indo-1 AM)
This protocol is designed to measure changes in intracellular calcium concentration in response to 5-HT3 receptor activation by this compound.
Materials:
-
Cells expressing 5-HT3 receptors (e.g., HEK293-h5-HT3A)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Serotonin (as a full agonist control)
-
Indo-1 AM fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with dual-emission capabilities (e.g., excitation at ~350 nm, emission at ~405 nm and ~485 nm)
Procedure:
-
Cell Plating:
-
Seed the cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Indo-1 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS with 20 mM HEPES.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
After incubation, gently aspirate the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and serotonin in HBSS.
-
Place the microplate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a baseline fluorescence reading for each well for approximately 20-30 seconds.
-
Using the plate reader's injection system, add the this compound or serotonin solutions to the respective wells.
-
Immediately begin recording the fluorescence intensity at both emission wavelengths (e.g., 405 nm and 485 nm) for a period of 2-5 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., F405/F485) for each time point.
-
Determine the peak response for each concentration of this compound and serotonin.
-
Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and maximal response for this compound.
-
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway Activated by Pumosetrag.
Caption: Workflow for a Calcium Influx Assay.
References
Technical Support Center: 5-HT3 Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 5-HT3 receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a 5-HT3 receptor binding assay?
A 5-HT3 receptor binding assay is a technique used to study the interaction between a ligand (e.g., a drug candidate) and the 5-HT3 receptor. In a typical competitive binding assay, a radiolabeled ligand with a known affinity for the receptor is incubated with a sample containing the 5-HT3 receptor (usually a membrane preparation from cells expressing the receptor). An unlabeled test compound is then added at increasing concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound for the 5-HT3 receptor can be determined.
Q2: What type of receptor is the 5-HT3 receptor and how does it signal?
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a cation-selective ion channel.[1] When the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) binds to the receptor, it triggers a conformational change that opens the channel, allowing the influx of cations such as sodium (Na+), potassium (K+), and calcium (Ca2+).[1] This influx leads to depolarization of the neuron, resulting in an excitatory response.[1]
Q3: What are the common causes of high non-specific binding (NSB) in my 5-HT3 receptor binding assay?
High non-specific binding can obscure the specific binding signal and is a common issue. Potential causes include:
-
Radioligand Issues: The radioligand may be sticking to the filter plates, tubes, or other proteins in the membrane preparation. Degradation of the radioligand can also lead to "sticky" byproducts.[2]
-
Membrane Preparation Quality: Poor quality membrane preparations with low receptor density or the presence of contaminating proteins can increase non-specific binding.
-
Inadequate Washing: Insufficient washing of the filters after incubation can leave behind unbound radioligand.
-
Inappropriate Assay Conditions: Suboptimal buffer composition, pH, or ionic strength can contribute to high NSB.
Q4: How can I reduce high non-specific binding?
To reduce high NSB, consider the following troubleshooting steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value.
-
Improve Washing Steps: Increase the number of wash cycles (e.g., from 2-3 to 4-5 quick washes) with ice-cold wash buffer.[2] Ensure filters do not dry out between washes.[2]
-
Use Blocking Agents: Pre-soaking filters with a blocking agent like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself. Including Bovine Serum Albumin (BSA) in the assay buffer can also help.[3]
-
Optimize Membrane Protein Concentration: Titrate the amount of membrane protein used in the assay. A typical range is 10-50 µg per well.
-
Check Radioligand Quality: Ensure the radioligand is not degraded and has high radiochemical purity.
Q5: My specific binding signal is too low. What are the potential causes and solutions?
Low specific binding can make it difficult to obtain reliable data. Common causes and solutions include:
-
Low Receptor Expression: The cell line used may have low expression levels of the 5-HT3 receptor.
-
Inactive Receptor: The receptor may have been denatured or degraded during membrane preparation.
-
Suboptimal Assay Conditions: The incubation time may be too short to reach equilibrium, or the buffer conditions may not be optimal for binding.
-
Incorrect Radioligand Concentration: Using a radioligand concentration that is too low can result in a weak signal.
To improve a low specific binding signal, try optimizing the membrane preparation protocol to ensure high-quality, active receptors. Also, verify the radioligand concentration and ensure the incubation time is sufficient to reach equilibrium.
Troubleshooting Guides
Table 1: Common Problems and Solutions in 5-HT3 Receptor Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand sticking to filters/plates. | Pre-soak filters with 0.3-0.5% polyethyleneimine (PEI). Use low-protein binding plates. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer. | |
| High radioligand concentration. | Use a radioligand concentration at or below its Kd. | |
| Poor quality membrane preparation. | Optimize membrane preparation to enrich for the receptor. | |
| Low Specific Binding | Low receptor density in membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand or test compound. | Prepare fresh solutions and store them properly. | |
| Incubation time is too short. | Determine the time to reach equilibrium through kinetic experiments and adjust the incubation time accordingly. | |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize buffer composition. A common buffer is 50 mM Tris-HCl, pH 7.4.[4] | |
| Poor Reproducibility / High Variability | Inconsistent pipetting or sample handling. | Ensure all personnel are properly trained and use calibrated pipettes. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature. | |
| Incomplete mixing of reagents. | Gently agitate plates during incubation. | |
| Batch-to-batch variation in reagents. | Prepare large batches of buffers and reagents and aliquot for single use. |
Experimental Protocols
Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptors
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from HEK293 cells stably transfected with the human 5-HT3 receptor.[5]
-
Radioligand: e.g., [3H]Granisetron or [3H]Quipazine.
-
Unlabeled Competitor: A known 5-HT3 receptor antagonist (e.g., Ondansetron) for determining non-specific binding.
-
Test Compounds: Unlabeled ligands to be tested.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Plates: Low-protein binding plates are recommended.
-
Glass Fiber Filters: Pre-soaked in 0.5% PEI.
-
Cell Harvester.
-
Scintillation Counter.
2. Assay Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds and the unlabeled competitor in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM Ondansetron), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of each test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes), with gentle agitation.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: 5-HT3 Receptor Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Flowchart
References
Technical Support Center: Investigating Off-Target Effects of Pumosetrag Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Pumosetrag hydrochloride.
Disclaimer
Publicly available, comprehensive off-target screening data for this compound is limited. The quantitative data presented in the tables below are hypothetical and for illustrative purposes only . They are intended to serve as a template for how such data would be presented if available. Researchers must perform their own experiments to determine the actual off-target profile of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the investigation of this compound's off-target effects.
1. Issue: High variability in receptor binding assay results.
-
Question: We are seeing significant well-to-well and day-to-day variability in our radioligand binding assays for off-target screening of Pumosetrag. What could be the cause?
-
Answer: High variability in receptor binding assays can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Radioligand Integrity: Ensure the radioligand has not degraded. Check the date of synthesis and specific activity. Consider running a quality control check, such as thin-layer chromatography (TLC), to assess purity.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Degradation or inaccurate concentration can lead to inconsistent results.
-
Membrane Preparation: Inconsistent membrane preparation is a common source of variability. Ensure that the protein concentration is consistent across all preparations and that membranes have been stored properly at -80°C. Perform a protein quantification assay (e.g., Bradford or BCA) on each new batch of membranes.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure that the incubation time is sufficient to reach equilibrium and that the temperature is strictly controlled throughout the experiment.
-
Buffer Composition: Verify the pH and composition of your assay buffer. Small variations can significantly impact binding affinity.
-
Non-Specific Binding: High non-specific binding can mask the specific binding signal and increase variability. Optimize the concentration of the competing non-labeled ligand used to define non-specific binding.
-
-
Experimental Technique:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Washing Steps: Insufficient or inconsistent washing of the filter mats can lead to high background noise. Ensure a consistent and thorough washing procedure.
-
-
2. Issue: No significant hits in a broad kinase inhibitor screen.
-
Question: We screened this compound against a panel of 400 kinases and observed no significant inhibition at concentrations up to 10 µM. Does this definitively rule out off-target kinase effects?
-
Answer: While a lack of activity in a broad kinase screen is a good indication of selectivity, it does not entirely rule out off-target kinase effects. Consider the following:
-
Assay Format: Most large-scale kinase screens are biochemical assays using purified kinase domains. Pumosetrag might interact with full-length kinases or kinase complexes in a cellular context in a way that is not captured by these assays.
-
ATP Concentration: The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure the ATP concentration used in your screen is at or near the Km value for each kinase to accurately determine IC50 values.
-
Compound Solubility: this compound may have limited solubility at the highest concentration tested, leading to a false negative result. Visually inspect your compound stock and assay wells for any signs of precipitation.
-
Allosteric Inhibition: The screening assay may not be designed to detect allosteric inhibitors. If there is a structural basis to suspect allosteric modulation, a different assay format might be necessary.
Next Steps:
-
Consider a smaller, focused panel of kinases that are structurally related to the 5-HT3 receptor signaling pathway or implicated in the observed side-effect profile of similar drugs.
-
Perform a cell-based kinase activity assay to assess the effect of Pumosetrag in a more physiologically relevant context.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a partial agonist of the serotonin (B10506) 5-HT3 receptor.[1] Its therapeutic effects in conditions like irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD) are believed to be mediated through this interaction.
Q2: Why is it important to investigate the off-target effects of this compound? A2: Investigating off-target effects is a critical step in drug development to ensure safety and efficacy. Unintended interactions with other receptors, enzymes, or ion channels can lead to adverse drug reactions (ADRs) and unexpected side effects. A thorough off-target profile helps in predicting potential clinical liabilities and understanding the complete pharmacological profile of the compound.
Q3: What are some common off-targets for 5-HT3 receptor modulators? A3: While Pumosetrag is designed to be selective, compounds targeting serotonin receptors can sometimes show cross-reactivity with other amine G-protein coupled receptors (GPCRs) due to structural similarities in their binding pockets. Potential off-targets could include other serotonin receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT4), adrenergic receptors, dopaminergic receptors, and histamine (B1213489) receptors. It is also prudent to screen for interactions with key cardiac ion channels (like hERG) to assess cardiovascular risk.
Q4: What are the initial steps in a typical off-target screening cascade? A4: A standard approach begins with a broad in vitro screen against a panel of receptors, ion channels, and enzymes at a single high concentration (e.g., 10 µM). Any significant "hits" (typically >50% inhibition or stimulation) from this primary screen are then followed up with concentration-response studies to determine potency (e.g., IC50 or EC50).
Q5: How can computational methods be used to predict off-target effects? A5: In silico methods, such as ligand-based and structure-based approaches, can be used to predict potential off-target interactions. Ligand-based methods compare the chemical structure of Pumosetrag to a database of compounds with known biological activities. Structure-based methods involve docking the Pumosetrag molecule into the crystal structures of various proteins to predict binding affinity. These computational predictions can help prioritize which targets to investigate experimentally.
Data Presentation
The following tables are templates for summarizing quantitative data from off-target investigations of this compound.
Table 1: Hypothetical Off-Target Binding Profile of this compound
| Target Class | Target | Assay Type | Ligand | This compound Ki (µM) |
| Primary Target | 5-HT3A Receptor | Radioligand Binding | [3H]-Granisetron | 0.002 |
| Serotonin Receptors | 5-HT1A Receptor | Radioligand Binding | [3H]-8-OH-DPAT | > 10 |
| 5-HT2A Receptor | Radioligand Binding | [3H]-Ketanserin | > 10 | |
| 5-HT4 Receptor | Radioligand Binding | [3H]-GR113808 | 5.2 | |
| Adrenergic Receptors | α1A Adrenergic | Radioligand Binding | [3H]-Prazosin | > 10 |
| β1 Adrenergic | Radioligand Binding | [3H]-CGP-12177 | > 10 | |
| Dopamine Receptors | D2 Receptor | Radioligand Binding | [3H]-Spiperone | > 10 |
| Ion Channels | hERG Channel | Radioligand Binding | [3H]-Astemizole | > 10 |
Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Kinase Inhibition Profile of this compound (% Inhibition at 10 µM)
| Kinase Family | Kinase | % Inhibition at 10 µM |
| Tyrosine Kinase | SRC | < 10% |
| ABL1 | < 10% | |
| Serine/Threonine Kinase | ROCK1 | 15% |
| PKA | < 10% | |
| CDK2 | < 10% |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Non-labeled competing ligand.
-
This compound stock solution.
-
Assay buffer (specific to each receptor).
-
96-well plates.
-
Filter mats (e.g., GF/C).
-
Scintillation cocktail and counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either vehicle, non-labeled competing ligand (for non-specific binding), or this compound.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Kinase Assay
-
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
-
Materials:
-
Purified recombinant kinases.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
This compound stock solution.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well plates.
-
Plate reader.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the kinase, substrate, and either vehicle or this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition of kinase activity at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis for any kinases showing significant inhibition.
-
Visualizations
Caption: A typical workflow for investigating off-target effects of a compound.
Caption: On-target vs. potential off-target signaling pathways for Pumosetrag.
References
Overcoming poor solubility of Pumosetrag hydrochloride in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Pumosetrag hydrochloride in buffers.
Troubleshooting Guide: Overcoming Poor Solubility
Researchers may encounter difficulties in dissolving this compound in aqueous buffers, which can impact experimental reproducibility and accuracy. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Problem: this compound does not fully dissolve in my buffer.
Solution Workflow:
Step 1: pH Adjustment
The solubility of hydrochloride salts is often pH-dependent. Adjusting the pH of the buffer can significantly improve solubility.
-
Rationale: this compound is a salt of a weak base. In acidic conditions (lower pH), the equilibrium shifts towards the more soluble ionized form.
-
Protocol:
-
Prepare a stock solution of this compound in deionized water. The aqueous solubility is approximately 2.94 mg/mL[1].
-
Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate (B84403) buffer for pH 5.8-8).
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Observe for complete dissolution. If precipitation occurs, sonicate the solution for 5-10 minutes.
-
If the compound remains insoluble, consider further pH reduction.
-
Step 2: Co-solvent Addition
If pH adjustment alone is insufficient, the use of co-solvents can enhance solubility by reducing the polarity of the solvent.
-
Rationale: Co-solvents can disrupt the crystal lattice structure of the drug and create a more favorable environment for dissolution.
-
Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), polyethylene (B3416737) glycol 300 (PEG 300), and propylene (B89431) glycol are commonly used.
-
Protocol (Co-solvent Screening):
-
Prepare stock solutions of this compound in various co-solvents (e.g., 12 mg/mL in DMSO[1]).
-
Prepare a series of aqueous buffer solutions (at the optimal pH determined in Step 1).
-
Add the co-solvent stock solution to the buffer in increasing percentages (e.g., 1%, 5%, 10%, 20% v/v).
-
Vortex and sonicate the mixture after each addition.
-
Observe the concentration at which the compound completely dissolves.
-
Step 3: Use of Solubilizing Excipients
For particularly challenging cases, the addition of solubilizing excipients like surfactants or cyclodextrins can be effective.
-
Rationale: Surfactants like Tween 80 can form micelles that encapsulate the drug, increasing its apparent solubility. Cyclodextrins form inclusion complexes with the drug molecule, enhancing its solubility in aqueous solutions.
-
Protocol (Tween 80):
-
Prepare the desired buffer solution.
-
Add Tween 80 to the buffer at a concentration above its critical micelle concentration (CMC), typically starting at 0.1% (v/v).
-
Add this compound to the surfactant-containing buffer and stir until dissolved.
-
| Method | Key Parameters | Expected Outcome |
| pH Adjustment | pH of the buffer | Increased solubility at lower pH values. |
| Co-solvent Addition | Type and percentage of co-solvent | Enhanced solubility by reducing solvent polarity. |
| Excipient Use | Type and concentration of excipient | Improved solubility through micellar encapsulation or complexation. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is approximately 2.94 mg/mL[1]. However, this can be influenced by temperature and the ionic strength of the solution.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 12 mg/mL[1]. Solubility in other organic solvents like ethanol and PEG 300 can be determined through experimentation.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming and sonication can be used to aid dissolution[1]. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. It is recommended to assess the thermal stability of this compound in your specific buffer system.
Q4: I observed precipitation when adding my DMSO stock solution of this compound to my aqueous buffer. What should I do?
A4: This phenomenon, known as "crashing out," can occur when a drug is highly soluble in an organic solvent but poorly soluble in the aqueous buffer. To mitigate this, try the following:
-
Decrease the final concentration of this compound.
-
Increase the percentage of co-solvent (DMSO) in the final solution. However, be mindful of the tolerance of your experimental system to the co-solvent.
-
Add the DMSO stock solution to the buffer dropwise while vortexing vigorously. This can help to prevent localized high concentrations that lead to precipitation.
-
Incorporate a surfactant like Tween 80 into your buffer before adding the drug solution.
Q5: What is the mechanism of action of Pumosetrag?
A5: Pumosetrag is a partial agonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor[2]. The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like Pumosetrag, the channel opens, leading to an influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability) and subsequent neuronal depolarization[3].
Signaling Pathway
The activation of the 5-HT3 receptor by Pumosetrag initiates a downstream signaling cascade that ultimately leads to a physiological response.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
This protocol is adapted from a method known to yield a clear solution of at least 1.2 mg/mL[1].
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG 300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 12 mg/mL. Gentle warming and sonication may be required to fully dissolve the compound[1].
-
In a sterile microcentrifuge tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% (v/v) of the DMSO stock solution.
-
40% (v/v) PEG 300.
-
5% (v/v) Tween 80.
-
45% (v/v) Saline.
-
-
Vortex the final solution thoroughly to ensure homogeneity. The final concentration of this compound will be 1.2 mg/mL.
Quantitative Data Summary
| Solvent/System | Solubility (mg/mL) | Reference |
| Water | 2.94 | [1] |
| DMSO | 12 | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.2 | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of 5-HT1A and 5-HT3 receptors in serotonergic activation of sensory neurons in relation to itch and pain behavior in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pumosetrag Hydrochloride Stability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Pumosetrag hydrochloride in solution. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
A1: this compound is a partial agonist of the 5-HT3 (serotonin type 3) receptor, investigated for its gastroprokinetic effects.[1] For long-term storage, it is recommended to keep this compound at 4°C, sealed, and away from moisture.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: While specific degradation pathways for this compound are not extensively published, based on its thienopyridine chemical structure, the primary factors likely to cause degradation in solution are:
-
Oxidation: The thienopyridine core is susceptible to oxidation.
-
pH: Extreme acidic or basic conditions can catalyze hydrolysis.
-
Light: Exposure to UV or fluorescent light may induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[2]
Q3: Is this compound susceptible to hydrolysis?
A3: As a hydrochloride salt, this compound may be susceptible to acid-catalyzed hydrolysis, particularly at low pH. While detailed studies are not publicly available, it is a common degradation pathway for similar pharmaceutical salts in aqueous solutions.
Q4: How can I minimize the oxidation of this compound in my solutions?
A4: To minimize oxidation, it is recommended to:
-
Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.
-
Prepare and store solutions under an inert atmosphere.
-
Avoid the presence of metal ions, which can catalyze oxidation.
-
Consider the addition of antioxidants, if compatible with your experimental design.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound solutions.
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks appear in HPLC analysis of a freshly prepared solution. | Degradation upon dissolution. | Prepare the solution at a lower temperature and immediately analyze. Ensure the solvent is deoxygenated. |
| Impurities in the solvent. | Use high-purity, HPLC-grade solvents. Run a solvent blank to check for impurities. | |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in the experimental medium. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them at 2-8°C and protected from light. Perform a time-course stability study in your specific medium. |
| Precipitation or cloudiness in the solution. | Poor solubility at the prepared concentration or pH. | Adjust the pH of the solution. This compound is a salt and may have higher solubility in acidic conditions. Consider using a co-solvent if appropriate for your experiment. |
| Degradation products are insoluble. | Characterize the precipitate to determine if it is the parent compound or a degradant. Adjust storage conditions to prevent degradation. |
Experimental Protocols
Forced degradation studies are crucial for understanding the stability of a drug substance.[3][4][5][6] Below are detailed protocols for conducting these studies on this compound.
Preparation of Stock Solution
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
Acidic and Basic Hydrolysis
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Withdraw aliquots at specified time points.
-
Dilute with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place a solid sample of this compound in a hot air oven at 70°C for 48 hours.
-
Also, place a solution of this compound (1 mg/mL) in a sealed vial at 70°C for 48 hours.
-
After the incubation period, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.
Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL) in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.
-
At the end of the exposure, dilute both the exposed and control samples for HPLC analysis.
Data Presentation: Hypothetical Degradation of this compound
The following tables present hypothetical data from the forced degradation studies described above. Researchers should replace this with their own experimental data.
Table 1: Degradation of this compound under Hydrolytic Stress
| Condition | Time (hours) | Pumosetrag HCl Remaining (%) |
| 0.1 N HCl, 60°C | 0 | 100.0 |
| 6 | 95.2 | |
| 12 | 89.8 | |
| 24 | 80.5 | |
| 0.1 N NaOH, 60°C | 0 | 100.0 |
| 6 | 92.1 | |
| 12 | 85.4 | |
| 24 | 72.3 |
Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress
| Condition | Duration | Pumosetrag HCl Remaining (%) |
| 3% H₂O₂, RT | 24 hours | 75.8 |
| Thermal (Solid), 70°C | 48 hours | 98.2 |
| Thermal (Solution), 70°C | 48 hours | 88.9 |
| Photolytic | As per ICH Q1B | 91.5 |
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: this compound mechanism of action at the 5-HT3 receptor.
References
- 1. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation and Long-Term Stability Testing for Oral Drug Products: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Pumosetrag hydrochloride experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and ensure the reproducibility of your results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your research with pumosetrag (B1201876) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is pumosetrag hydrochloride and what is its primary mechanism of action?
This compound is an experimental drug candidate that has been investigated for the treatment of gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C).[1][2] It acts as a partial agonist of the serotonin (B10506) 5-HT3 receptor, which plays a role in regulating gastrointestinal motility and sensation.[1] Its prokinetic properties are thought to underlie its therapeutic potential.
Q2: What are the known side effects of this compound observed in clinical trials?
Clinical trials have reported 5-HT3 receptor agonist-like side effects. The most frequently noted adverse effect is nausea.[3] Researchers should be mindful of this potential effect in both preclinical and clinical studies, as it may influence behavioral outcomes in animal models and subject reporting in human trials.
Q3: Are there any known issues with the stability or formulation of this compound?
While specific stability issues for this compound are not widely documented in publicly available literature, general principles of pharmaceutical formulation suggest that factors such as temperature, moisture, light, and oxygen can lead to degradation of the compound.[4] It is crucial to store the compound under recommended conditions and be aware of potential interactions with excipients in a formulation, which could affect its stability and bioavailability.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you might encounter.
In Vitro and Binding Assays
Problem: High background or low signal-to-noise ratio in 5-HT3 receptor binding assays.
High background in receptor binding assays can obscure true specific binding and lead to unreliable data.[6]
-
Possible Causes & Solutions:
-
Radioligand Issues: The radiolabeled ligand may be sticking to non-receptor components. Consider using low-protein binding plates and filter mats. Ensure the radioligand is not degraded.[6]
-
Suboptimal Membrane Preparation: Use freshly prepared cell membranes with a high density of 5-HT3 receptors.
-
Insufficient Washing: Optimize wash steps to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.[6]
-
Incorrect Reagent Concentration: Titrate the concentrations of both the radioligand and the competing unlabeled ligand to find the optimal assay window.
-
Problem: Inconsistent results in functional assays (e.g., calcium influx, patch clamp).
-
Possible Causes & Solutions:
-
Cell Line Variability: Ensure consistent cell passage number and health. Clonal cell lines expressing the 5-HT3 receptor can exhibit genetic drift over time.
-
Assay Conditions: Maintain stable temperature, pH, and ion concentrations in your assay buffers, as these can influence receptor function.[7]
-
Compound Solubility: this compound's solubility may vary depending on the solvent and pH. Ensure complete solubilization of the compound in your assay medium to avoid inaccurate concentrations.
-
Preclinical and In Vivo Studies
Problem: High variability in pharmacokinetic (PK) profiles in animal models.
-
Possible Causes & Solutions:
-
Formulation and Administration: The formulation and route of administration can significantly impact absorption and bioavailability. For oral dosing, factors like food intake and gastric pH can introduce variability. Consider using a consistent formulation and standardizing feeding schedules.
-
Animal Health and Stress: The health status and stress levels of the animals can affect gastrointestinal function and drug metabolism. Ensure proper acclimatization and handling of the animals.
-
Metabolism: Intersubject variability in drug-metabolizing enzymes can lead to different exposure levels.
-
Problem: Unexpected behavioral or physiological responses in animal models of GERD or IBS-C.
-
Possible Causes & Solutions:
-
Nausea-like Behavior: As nausea is a known side effect, be vigilant for behaviors in animals that may indicate nausea (e.g., pica, conditioned taste aversion). These behaviors can confound the interpretation of efficacy studies.[3]
-
Model-Specific Variability: Animal models of functional gastrointestinal disorders can have inherent variability. Ensure your model is well-validated and use appropriate sample sizes to detect true treatment effects.
-
Dose-Response Relationship: The partial agonist nature of pumosetrag means it may exhibit a bell-shaped dose-response curve. A thorough dose-ranging study is essential to identify the optimal therapeutic window.
-
Quantitative Data Summary
The following table summarizes key quantitative data from a clinical trial of this compound in patients with GERD.
| Parameter | Placebo | Pumosetrag 0.2 mg | Pumosetrag 0.5 mg | Pumosetrag 0.8 mg |
| Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 |
| Percentage of Time with pH < 4 | 16% | Not Reported | 10% | 10% |
| Data from a randomized, double-blind, placebo-controlled study in GERD patients. Values for the number of acid reflux episodes are presented as mean ± standard error.[2] |
Experimental Protocols
5-HT3 Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay for the 5-HT3 receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT3 receptor in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with a binding buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [3H]granisetron), and varying concentrations of this compound or a reference compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled 5-HT3 receptor antagonist.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold wash buffer.
-
Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for this compound by fitting the specific binding data to a one-site competition model.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: In vivo experimental workflow.
Troubleshooting Logic for High Assay Variability
Caption: Troubleshooting logic for assay variability.
References
- 1. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
- 6. benchchem.com [benchchem.com]
- 7. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pumosetrag Hydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pumosetrag (B1201876) hydrochloride.
Important Note for Researchers: Initial queries connecting Pumosetrag hydrochloride with P-selectin antagonism did not yield supporting scientific literature. The established mechanism of action for this compound is as a partial agonist of the serotonin (B10506) 5-HT3 receptor . This guide is therefore focused on the correct application of this compound in 5-HT3 receptor studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective partial agonist for the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations such as Na+, K+, and Ca2+, resulting in rapid, transient depolarization of the neuron. Pumosetrag has been investigated for its therapeutic potential in gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C).[2][3]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: The choice of cell line depends on whether you intend to study endogenously expressed or recombinantly expressed 5-HT3 receptors.
-
For endogenous 5-HT3 receptor expression:
-
NCB-20: A neuroblastoma x Chinese hamster brain hybrid cell line.
-
N1E-115: A mouse neuroblastoma cell line.
-
ND7/23: A neuroblastoma/dorsal root ganglion hybrid cell line.
-
HT-29: A human colon adenocarcinoma cell line that expresses both 5-HT3 and 5-HT4 receptors.
-
-
For recombinant 5-HT3 receptor expression:
-
HEK293 (Human Embryonic Kidney 293) cells: These cells are a common choice for transient or stable transfection with 5-HT3A receptor subunits to create a controlled experimental system.
-
Q3: What are the key functional assays to characterize the activity of this compound?
A3: The primary assays for a 5-HT3 receptor partial agonist like this compound include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of Pumosetrag at the 5-HT3 receptor.
-
Electrophysiology (e.g., two-electrode voltage clamp or patch clamp): To measure the ion channel currents activated by Pumosetrag and determine its potency (EC50) and efficacy relative to a full agonist like serotonin.
-
Calcium Imaging Assays: To measure the increase in intracellular calcium concentration following the activation of 5-HT3 receptors, which are permeable to Ca2+.
Data Presentation
Table 1: Example Pharmacological Profile of a 5-HT3 Receptor Partial Agonist
| Parameter | Description | Example Value | Recommended Assay |
| Ki | Inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. | 1.5 nM | Radioligand Binding Assay |
| EC50 | Half-maximal effective concentration for receptor activation. | 25 nM | Electrophysiology, Calcium Imaging |
| Intrinsic Activity | Efficacy relative to a full agonist (e.g., Serotonin). | 0.4 (40%) | Electrophysiology |
Note: The values presented are for illustrative purposes for a typical 5-HT3 partial agonist and may not represent the exact values for this compound.
Signaling Pathways and Experimental Workflows
Caption: 5-HT3 Receptor Signaling Pathway for Pumosetrag.
Caption: Experimental Workflow for Calcium Imaging Assay.
Experimental Protocols
Radioligand Binding Assay (Competition)
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the 5-HT3A receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (e.g., 20-40 µg protein/well), a fixed concentration of a suitable 5-HT3 radioligand (e.g., [3H]granisetron), and varying concentrations of this compound.
-
For total binding, omit Pumosetrag. For non-specific binding, add a high concentration of a non-labeled 5-HT3 antagonist (e.g., ondansetron).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting and Analysis:
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percent specific binding against the concentration of Pumosetrag to determine the IC50, which can then be converted to a Ki value.
-
Troubleshooting Guides
Issue 1: High Background in Radioligand Binding Assay
-
Possible Cause: Radioligand sticking to filters or plates.
-
Solution: Pre-soak filter mats in 0.5% polyethyleneimine (PEI). Use low-protein binding plates. Ensure wash buffer is cold and washing is performed rapidly.
-
-
Possible Cause: Poor quality membrane preparation.
-
Solution: Ensure complete cell lysis and thorough washing of the membrane pellet to remove cytosolic proteins. Perform an additional wash step.
-
-
Possible Cause: Radioligand degradation.
-
Solution: Check the age and storage conditions of the radioligand. Run a quality control check.
-
Issue 2: No or Low Signal in Calcium Imaging Assay
-
Possible Cause: Inefficient dye loading.
-
Solution: Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the incubation time. Ensure the presence of a mild non-ionic surfactant like Pluronic F-127 to aid dye solubilization.
-
-
Possible Cause: Low receptor expression or function.
-
Solution: Verify the expression of the 5-HT3 receptor in your cell line using Western blot or qPCR. For transient transfections, optimize the transfection efficiency. Use a positive control (e.g., a high concentration of serotonin) to confirm cell responsiveness.
-
-
Possible Cause: Calcium channel blockers in media.
-
Solution: Ensure that the cell culture media and assay buffers do not contain components that could interfere with calcium signaling.
-
Issue 3: High Variability in Electrophysiology Recordings
-
Possible Cause: Unhealthy cells or poor seal resistance.
-
Solution: Use cells from a healthy, logarithmically growing culture. Ensure the cell suspension is not overly triturated. Optimize the patch pipette shape and size.
-
-
Possible Cause: Rapid receptor desensitization.
-
Solution: 5-HT3 receptors are known to desensitize rapidly. Ensure a fast and complete solution exchange when applying the agonist. Allow for a sufficient washout period between applications to allow for receptor recovery.
-
-
Possible Cause: Compound precipitation.
-
Solution: Check the solubility of this compound in your recording solution. Use a fresh stock solution and ensure it is fully dissolved.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Pumosetrag hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental conditions for Pumosetrag hydrochloride, with a specific focus on the critical role of pH in its activity.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting the pH important for experiments with this compound?
A1: The pH of a solution can significantly impact the activity, solubility, and stability of a compound like this compound. For optimal results, it is crucial to maintain a pH that ensures the compound is in its most active conformational state and remains soluble throughout the experiment. The ionization state of a drug molecule can change with pH, which may lead to different degradation pathways.
Q2: What is the recommended pH for in-vitro assays involving this compound?
Q3: How does pH affect the stability of this compound?
A3: Extreme pH values, both acidic and basic, can lead to the degradation of pharmaceutical compounds through processes like hydrolysis or oxidation.[1] While the exact pH stability profile of this compound is not published, it is best practice to avoid harsh pH conditions unless experimentally determined to be necessary. A pH range of 6.0 to 8.0 is often a safe starting point for stability studies.
Q4: Can I use any buffer to adjust the pH?
A4: The choice of buffer can be as critical as the pH itself. Different buffers can interact with your compound or assay components. It is advisable to select a buffer system that is compatible with your experimental setup and has a pKa value close to your target pH to ensure effective buffering capacity. Common biological buffers include HEPES, PBS, and Tris.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to pH.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation | The pH of the solution may be at or near the isoelectric point of this compound, reducing its solubility. The final concentration of the solvent (e.g., DMSO) may be too high, or the compound is supersaturated. | 1. Adjust the pH of the buffer. A slight shift away from neutral pH can sometimes improve solubility. 2. Ensure the final concentration of any organic solvent is minimal (typically <0.5% for DMSO in cell-based assays).[2] 3. Consider using solubility-enhancing excipients, but validate their compatibility with your assay. |
| Inconsistent Results | Fluctuations in the pH of the experimental medium. Variability in the preparation of the compound stock solution. | 1. Use a buffer with adequate buffering capacity at the target pH. 2. Verify the pH of your solutions before each experiment. 3. Standardize the protocol for preparing and diluting the compound. |
| Low or No Activity | The pH of the assay buffer may not be optimal for this compound's interaction with the 5-HT3 receptor. The compound may have degraded due to inappropriate pH during storage or handling. | 1. Perform a pH optimization assay to determine the optimal pH for activity (see Experimental Protocols section). 2. Prepare fresh solutions of this compound for each experiment. 3. Ensure stock solutions are stored at the correct pH and temperature. |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Activity
This protocol describes a general method to determine the optimal pH for this compound activity in a cell-based assay measuring a downstream signaling event (e.g., calcium influx).
1. Materials:
-
This compound
-
Cell line expressing the 5-HT3 receptor
-
Assay buffer components (e.g., HEPES, NaCl, KCl, CaCl2, MgCl2, Glucose)
-
Acids (e.g., 1M HCl) and bases (e.g., 1M NaOH) for pH adjustment
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
96-well microplates
-
Fluorometric plate reader
2. Methods:
-
Buffer Preparation: Prepare a series of assay buffers with pH values ranging from 6.0 to 8.5 in 0.5 unit increments. Use a suitable buffer system, such as HEPES, and adjust the pH using HCl or NaOH.
-
Cell Preparation: Culture and seed the 5-HT3 receptor-expressing cells in 96-well plates and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a range of working concentrations in each of the different pH assay buffers.
-
Assay Performance: a. Wash the dye-loaded cells with each of the respective pH buffers. b. Add the this compound working solutions (at different concentrations and pH values) to the wells. c. Incubate for the desired period. d. Measure the fluorescence intensity using a plate reader to determine the extent of calcium influx.
-
Data Analysis: For each pH value, plot the response (fluorescence intensity) against the this compound concentration to generate dose-response curves. Determine the EC50 value for each pH. The pH that yields the lowest EC50 value is considered the optimal pH for activity in this assay.
Data Presentation
The following table provides an example of how to present the data from a pH optimization experiment. Note: The data below is hypothetical and for illustrative purposes only.
| pH | EC50 (nM) of this compound | Maximum Response (% of control) |
| 6.0 | 150 | 85 |
| 6.5 | 110 | 92 |
| 7.0 | 75 | 98 |
| 7.4 | 50 | 100 |
| 8.0 | 80 | 95 |
| 8.5 | 120 | 88 |
Visualizations
Signaling Pathway of the 5-HT3 Receptor
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Pumosetrag Hydrochloride and Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of pumosetrag (B1201876) hydrochloride and ondansetron (B39145), two key modulators of the 5-hydroxytryptamine type 3 (5-HT3) receptor. While both compounds target the same receptor, their distinct mechanisms of action—pumosetrag as a partial agonist and ondansetron as an antagonist—result in different pharmacological profiles. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to facilitate a comprehensive understanding of their in vitro performance.
Executive Summary
Pumosetrag hydrochloride is a selective 5-HT3 receptor partial agonist, exhibiting the ability to both stimulate and block the receptor depending on the physiological context. In contrast, ondansetron is a potent and selective 5-HT3 receptor antagonist, effectively blocking the receptor's activation by serotonin (B10506). This fundamental difference in their interaction with the 5-HT3 receptor dictates their therapeutic potential and in vitro characteristics.
Quantitative Efficacy Data
The following table summarizes the key in vitro efficacy parameters for this compound and ondansetron based on available scientific literature. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, variations in reported values may exist due to differences in assay methodologies, such as the cell lines and radioligands used.
| Parameter | This compound (MKC-733) | Ondansetron | Reference(s) |
| Mechanism of Action | 5-HT3 Receptor Partial Agonist | 5-HT3 Receptor Antagonist | [1][2][3] |
| Binding Affinity (Ki) | Not explicitly reported. A similar partial agonist, CSTI-300, has a Ki of ~2.0 nM for human and rat 5-HT3 receptors. | pKi = 8.70 (~0.2 nM) in rat cortical membranes. | [4] |
| IC50 | Not applicable (as an agonist) | 440 pM in HEK293 cells expressing murine 5-HT3A receptors. 4.9 nM in another study. | [5][6] |
| Intrinsic Efficacy | Partial agonist activity (e.g., lower efficacy than 5-HT in some tissues). | Not applicable (as an antagonist). | [7] |
Mechanism of Action and Signaling Pathways
Both pumosetrag and ondansetron exert their effects by interacting with the 5-HT3 receptor, a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor opens a non-selective cation channel, leading to depolarization of the cell membrane.
-
Ondansetron , as a competitive antagonist, binds to the same site as serotonin but does not activate the channel. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade.
-
Pumosetrag , as a partial agonist, binds to the receptor and elicits a response that is lower than that of the full agonist, serotonin. At high concentrations, it can also compete with and displace serotonin, thereby acting as a functional antagonist in the presence of high serotonin levels.
Experimental Protocols
The determination of in vitro efficacy for 5-HT3 receptor ligands typically involves radioligand binding assays and functional assays.
Radioligand Binding Assay (for Ondansetron)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT3 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human or murine 5-HT3A receptor, or membrane preparations from tissues rich in 5-HT3 receptors (e.g., rat cerebral cortex).
-
Radioligand: Typically [3H]granisetron or [3H]GR65630, selective 5-HT3 receptor antagonists.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (ondansetron).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay (for this compound)
Functional assays measure the cellular response to receptor activation. For 5-HT3 receptors, this is typically a measurement of ion flux or changes in membrane potential.
-
Cell Line: HEK293 cells stably expressing the 5-HT3 receptor.
-
Method: Patch-clamp electrophysiology or fluorescence-based assays (e.g., using voltage-sensitive dyes).
-
Procedure (Electrophysiology):
-
A single cell expressing 5-HT3 receptors is voltage-clamped.
-
Pumosetrag is applied at various concentrations to the cell.
-
The resulting inward current (due to cation influx) is measured.
-
The maximal response elicited by pumosetrag is compared to the maximal response elicited by the full agonist, serotonin, to determine its intrinsic efficacy.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax) relative to a full agonist.
Conclusion
The in vitro profiles of this compound and ondansetron are fundamentally different, reflecting their respective roles as a partial agonist and a competitive antagonist of the 5-HT3 receptor. Ondansetron demonstrates high-affinity binding and potent blockade of receptor function. Pumosetrag's partial agonism results in a more nuanced interaction, with the potential for both stimulatory and inhibitory effects depending on the surrounding concentration of the endogenous ligand, serotonin. The choice between these agents in a research or therapeutic context will depend on the desired modulation of the 5-HT3 receptor signaling pathway. Further direct comparative studies are warranted to provide a more precise quantitative comparison of their in vitro efficacy under identical experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the novel 5-HT3 agonist MKC-733 on the rat, mouse and guinea pig digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: Pumosetrag Hydrochloride vs. Granisetron in Receptor Interaction and Functional Efficacy
A comprehensive preclinical comparison of pumosetrag (B1201876) hydrochloride, a novel 5-HT3 partial agonist, and granisetron (B54018), a well-established 5-HT3 antagonist, reveals distinct pharmacological profiles. While both agents target the serotonin (B10506) type 3 (5-HT3) receptor, their differing mechanisms of action translate to unique effects on gastrointestinal motility and emesis, positioning them for different therapeutic applications.
This guide delves into the preclinical data that defines the receptor binding affinities, in vitro and in vivo functional activities, and safety profiles of pumosetrag hydrochloride and granisetron. The information presented is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven comparison of these two compounds.
At a Glance: Key Preclinical Parameters
The following table summarizes the core preclinical quantitative data for this compound and granisetron, highlighting their distinct interactions with the 5-HT3 receptor and their functional consequences.
| Parameter | This compound | Granisetron |
| Mechanism of Action | 5-HT3 Receptor Partial Agonist | Selective 5-HT3 Receptor Antagonist |
| Receptor Binding Affinity (pKi) | Data not available | 9.15 (rat cerebral cortex)[1] |
| In Vivo Efficacy (Prokinetic) | Dose-dependently restores colonic propulsion in clonidine-induced constipation mouse model | Not applicable |
| In Vivo Efficacy (Antiemetic) | Not applicable | Significant reduction of cisplatin-induced emesis in ferrets (0.5 mg/kg, i.v.)[2][3] |
Deep Dive into Preclinical Findings
Receptor Binding and Selectivity
Granisetron demonstrates high affinity for the 5-HT3 receptor, with a pKi value of 9.15 in rat cerebral cortex membranes.[1] It exhibits high selectivity for the 5-HT3 receptor with little to no affinity for other serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4), as well as alpha-1, alpha-2, or beta-adrenoreceptors, dopamine (B1211576) D2 receptors, histamine (B1213489) H1 receptors, benzodiazepine (B76468) receptors, or opioid receptors.
Quantitative receptor binding affinity data (Ki or pKi values) for this compound at the 5-HT3 receptor were not available in the public domain at the time of this review. However, its functional profile as a partial agonist confirms its interaction with this receptor.
In Vitro and In Vivo Functional Activity
The opposing mechanisms of action of pumosetrag and granisetron are clearly demonstrated in their preclinical functional activities.
This compound: A Prokinetic Profile
Pumosetrag, also known as MKC-733, has been developed as a gastroprokinetic agent for conditions like irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[4] Preclinical studies have shown that pumosetrag stimulates spontaneous contractility of isolated mouse, rat, and guinea pig colonic smooth muscle strips through its partial agonism at 5-HT3 receptors.[5]
A key in vivo finding is that pumosetrag dose-dependently restores colonic propulsion in a mouse model of clonidine-induced constipation. This model is a standard preclinical assay to evaluate prokinetic agents.
Granisetron: A Potent Antiemetic
Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention of chemotherapy-induced nausea and vomiting.[2][3] Its antiemetic activity is mediated by the blockade of 5-HT3 receptors both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals in the gastrointestinal tract.
In preclinical studies, granisetron has demonstrated significant antiemetic efficacy. For instance, in a ferret model of cisplatin-induced emesis, a dose of 0.5 mg/kg intravenously significantly reduced the number of vomits and retches.[2][3] In dogs, granisetron (60 µg/kg, IV) completely inhibited cisplatin-induced vomiting.[6]
Experimental Methodologies
The following sections detail the experimental protocols typically employed in the preclinical evaluation of compounds like pumosetrag and granisetron.
5-HT3 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of a test compound for the 5-HT3 receptor.
-
Tissue Preparation: Membranes are prepared from a tissue source rich in 5-HT3 receptors, such as the rat cerebral cortex or cells recombinantly expressing the human 5-HT3 receptor.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the 5-HT3 receptor (e.g., [3H]GR65630) is used.
-
Assay Procedure: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (pumosetrag or granisetron).
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Clonidine-Induced Constipation Model in Mice
This in vivo model is used to assess the prokinetic activity of a test compound.
-
Animal Model: Male ICR mice are typically used.
-
Induction of Constipation: Constipation is induced by the administration of clonidine, an α2-adrenergic agonist that inhibits gastrointestinal motility. A typical dose is 10 µg/kg administered subcutaneously.[7][8]
-
Test Compound Administration: The test compound (pumosetrag) or vehicle is administered orally or via another relevant route at various doses.
-
Measurement of Colonic Transit: Colonic transit is assessed by measuring the time it takes for the mice to expel a small glass bead inserted into the distal colon.[7][8] A shorter expulsion time indicates increased colonic motility.
-
Data Analysis: The effect of the test compound on the clonidine-induced delay in bead expulsion is calculated. Dose-response curves can be generated to determine the ED50 value (the dose that produces 50% of the maximal effect).
Cisplatin-Induced Emesis Model in Ferrets
This is a standard in vivo model for evaluating the antiemetic potential of a drug.
-
Animal Model: Ferrets are used as they have a well-developed emetic reflex that is sensitive to chemotherapeutic agents.
-
Induction of Emesis: Emesis is induced by the administration of a high dose of cisplatin (B142131) (e.g., 5-10 mg/kg, intraperitoneally or intravenously).[9]
-
Test Compound Administration: The test compound (granisetron) or vehicle is administered prior to the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits are counted.
-
Data Analysis: The percentage reduction in the number of emetic episodes in the drug-treated group compared to the vehicle-treated group is calculated. Dose-response studies can be performed to determine the ED50 value.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and experimental workflows for pumosetrag and granisetron.
Pumosetrag's partial agonism at the 5-HT3 receptor leads to increased gastrointestinal motility.
Granisetron's antagonism at the 5-HT3 receptor blocks serotonin-induced emetic signals.
References
- 1. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 2. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the novel 5-HT3 agonist MKC-733 on the rat, mouse and guinea pig digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pumosetrag Hydrochloride and Mosapride in Gastrointestinal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of pumosetrag (B1201876) hydrochloride and mosapride (B1662829), two compounds with distinct mechanisms of action that have been investigated for their effects on gastrointestinal (GI) motility. The information presented is collated from preclinical and clinical studies to assist researchers in understanding their comparative profiles.
Executive Summary
Pumosetrag hydrochloride and mosapride modulate gastrointestinal function through different serotonergic pathways. Mosapride is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, which enhances GI motility by promoting the release of acetylcholine (B1216132).[1][2] In contrast, this compound is a partial 5-HT3 receptor agonist, a mechanism that also results in prokinetic activity.[3][4] While both compounds have demonstrated effects on GI function, their specific activities, potencies, and clinical applications differ. This guide summarizes the available experimental data to facilitate a comparative understanding.
Mechanism of Action
This compound: A Partial 5-HT3 Receptor Agonist
Pumosetrag acts as a partial agonist at the 5-HT3 receptor.[3][4] The 5-HT3 receptor is a ligand-gated ion channel, and its activation in the GI tract is involved in the modulation of motility and visceral sensation.[3] As a partial agonist, pumosetrag is expected to elicit a response that is lower than that of a full agonist. This property may contribute to its prokinetic effects while potentially mitigating some of the side effects associated with full 5-HT3 receptor activation, such as nausea and pain.[3]
Mosapride: A Selective 5-HT4 Receptor Agonist
Mosapride is a selective agonist of the 5-HT4 receptor.[1][2] These receptors are G-protein coupled and are prominently expressed on enteric neurons.[5] Activation of 5-HT4 receptors by mosapride stimulates the release of acetylcholine from cholinergic neurons in the myenteric plexus, which in turn enhances smooth muscle contraction and accelerates gastrointestinal transit.[1][5] Mosapride has a low affinity for 5-HT3 and dopamine (B1211576) D2 receptors, which is thought to contribute to a favorable side-effect profile.[1]
Signaling Pathway Diagrams
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and mosapride from various in vitro and in vivo studies. Direct comparison should be approached with caution due to variations in experimental models and conditions.
Table 1: In Vitro Receptor Binding and Functional Assays
| Compound | Receptor | Assay Type | Preparation | Value | Reference |
| Mosapride | 5-HT4 | Radioligand Binding ([3H]GR113808) | Guinea pig ileum | Ki: 84.2 nM | [1][2] |
| 5-HT4 | Radioligand Binding ([3H]-GR113808) | Guinea pig striatum | IC50: 113 nM | [6] | |
| 5-HT4 | Functional Assay (Relaxation of carbachol-precontracted esophagus) | Rat esophagus | EC50: 208 nM | [6] | |
| 5-HT4 | Functional Assay (Enhancement of electrically evoked contractions) | Guinea pig ileum | EC50: 73 nM | [6] | |
| 5-HT4 | Functional Assay (Evoked contractions) | Guinea pig distal colon | EC50: 3029 nM | [6] | |
| Pumosetrag | 5-HT3 | Functional Assay (Stimulation of spontaneous contractility) | Isolated mouse, rat, and guinea pig colonic smooth muscle strips | Dose-dependent increase | [3] |
No specific Ki or IC50 values for pumosetrag at the 5-HT3 receptor were identified in the reviewed literature.
Table 2: In Vivo Prokinetic Effects in Animal Models
| Compound | Animal Model | Assay | Dose | Effect | Reference |
| Mosapride | Conscious Dogs | Antral and colonic motility (force transducers) | 0.3-3 mg/kg i.v. | Stimulated antral motility, no effect on colonic motility | [6] |
| Guinea Pigs | Colonic motility | - | Shortened colonic transit time | [7] | |
| Type 2 Diabetic Patients with Gastropathy | Gastric Emptying (radiopaque markers) | 15 mg/day for 6 months | Improved gastric emptying in responder group | [8] | |
| Healthy Human Volunteers | Gastric Emptying (endoscopy and ROMs) | 10 mg | Enhanced gastric emptying | [9] | |
| Patients with Interferon-induced Gastroparesis | Gastric Emptying (scintigraphy) | 15 mg/day for 4 weeks | Improved total and distal gastric motility | [10] | |
| Pumosetrag | Mice | Colonic propulsion (clonidine-induced inhibition model) | Not specified | Dose-dependently restored colonic propulsion | [3] |
Table 3: Clinical Effects in Humans
| Compound | Condition | Key Finding | Dose | Reference |
| Pumosetrag | GERD | Significantly reduced the number of acid reflux episodes and the percentage of time with pH <4. | 0.2, 0.5, 0.8 mg | [11] |
| Mosapride | Healthy Volunteers | Accelerated gastric emptying of high-viscosity liquid meals. | Not specified | [12] |
Experimental Protocols
Charcoal Meal Gastrointestinal Transit Test (Rodents)
This is a common method to assess intestinal transit.
-
Animal Preparation: Rodents (mice or rats) are fasted for a specific period (e.g., 18-24 hours) with free access to water to clear the GI tract.
-
Drug Administration: The test compound (pumosetrag or mosapride) or vehicle is administered orally or via another desired route at a predetermined time before the charcoal meal.
-
Charcoal Meal Administration: A non-absorbable marker, typically a suspension of charcoal (e.g., 5-10%) in a vehicle like gum acacia (e.g., 10%), is administered orally.
-
Transit Time Measurement: After a set time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is expressed as a percentage of the total length of the intestine.
Gastric Emptying Assay (Rodents)
This assay measures the rate at which a test meal empties from the stomach.
-
Animal Preparation: Rodents are fasted overnight with free access to water.
-
Drug Administration: The test compound or vehicle is administered at a specific time before the test meal.
-
Test Meal Administration: A test meal containing a non-absorbable marker (e.g., phenol (B47542) red in a methylcellulose (B11928114) solution or a radiolabeled meal) is administered orally.
-
Emptying Period: Animals are left for a defined period (e.g., 20-30 minutes) to allow for gastric emptying.
-
Stomach Removal: Animals are euthanized, and the stomach is clamped at the pyloric and cardiac ends and surgically removed.
-
Quantification of Marker: The amount of marker remaining in the stomach is quantified. For a phenol red meal, the stomach contents are homogenized in an alkaline solution, and the absorbance is measured spectrophotometrically.
-
Data Analysis: The percentage of gastric emptying is calculated by comparing the amount of marker remaining in the stomach of treated animals to that of control animals sacrificed immediately after receiving the test meal (0% emptying).
Comparative Discussion
The available data indicate that both this compound and mosapride exhibit prokinetic properties through distinct serotonergic mechanisms.
Mosapride has been extensively studied and demonstrates a clear prokinetic profile, particularly in the upper GI tract.[6] Its selective 5-HT4 receptor agonism leads to enhanced gastric emptying and intestinal motility.[9][10][12] The in vitro data for mosapride provides a good characterization of its potency at the 5-HT4 receptor in different regions of the gut.[6]
Pumosetrag , as a partial 5-HT3 receptor agonist, presents a more complex mechanism. While 5-HT3 receptor antagonists are typically used as antiemetics, partial agonism at this receptor has been shown to have prokinetic effects, particularly in the colon.[3] The available preclinical data supports this, showing that pumosetrag stimulates colonic motility.[3] The clinical data in GERD patients, demonstrating a reduction in acid reflux events, suggests an effect on the upper GI tract as well, though the precise mechanism for this effect is not fully elucidated in the provided references.[11]
A direct comparison of potency and efficacy is challenging due to the lack of head-to-head studies. Mosapride appears to have a more pronounced and well-characterized effect on upper GI motility and gastric emptying. Pumosetrag's effects may be more prominent in the lower GI tract, although it also influences upper GI function. The choice between these compounds in a research setting would depend on the specific region of the GI tract and the particular aspect of motility being investigated.
Conclusion
This compound and mosapride are valuable tools for investigating the role of serotonergic pathways in the regulation of gastrointestinal motility. Mosapride acts as a selective 5-HT4 receptor agonist, primarily enhancing upper GI motility. Pumosetrag is a partial 5-HT3 receptor agonist with demonstrated prokinetic effects, particularly in the colon. Further head-to-head comparative studies in standardized GI models are needed to provide a more definitive comparison of their potency and efficacy. This guide provides a summary of the current understanding based on available literature to aid in the design and interpretation of future research in this area.
References
- 1. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ability of mosapride to bind to 5-HT4 receptor in the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of mosapride on glycemic control and gastric emptying in type 2 diabetes mellitus patients with gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endoscopic Evaluation of Gastric Emptying and Effect of Mosapride Citrate on Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of mosapride citrate on gastric emptying in interferon-induced gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mosapride Accelerates the Delayed Gastric Emptying of High-Viscosity Liquids: A Crossover Study Using Continuous Real-Time 13C Breath Test (BreathID System) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Pumosetrag Hydrochloride and Prucalopride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two gastrointestinal prokinetic agents: pumosetrag (B1201876) hydrochloride and prucalopride (B966). While both compounds have been investigated for their effects on gut motility, they achieve their pharmacological actions through distinct molecular pathways. This document outlines their respective targets, signaling cascades, and available quantitative data from experimental studies.
Executive Summary
Pumosetrag hydrochloride and prucalopride represent two different classes of serotonin (B10506) receptor modulators. Prucalopride is a high-affinity, selective serotonin 5-HT₄ receptor agonist, which enhances gastrointestinal motility by stimulating acetylcholine (B1216132) release. In contrast, this compound is a partial agonist of the serotonin 5-HT₃ receptor, a ligand-gated ion channel. This fundamental difference in their primary molecular targets leads to distinct downstream signaling events and physiological effects.
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the available quantitative data for this compound and prucalopride, highlighting the differences in their receptor affinity and functional activity.
| Parameter | This compound | Prucalopride |
| Primary Target | 5-HT₃ Receptor | 5-HT₄ Receptor |
| Mechanism | Partial Agonist | Selective Full/Partial Agonist |
| Binding Affinity (pKi) | Data not available | ~7.4 - 7.8 for human 5-HT₄ receptor splice variants (a, b, g, i)[1] |
| Functional Potency (pEC₅₀) | Data not available | ~7.2 - 7.3 for human 5-HT₄ receptor splice variants (a, b, i)[1] |
| Intrinsic Activity | Partial agonist with lower efficacy than serotonin in some tissues (e.g., rat jejunum, ileum, distal colon), but greater potency and efficacy in others (e.g., guinea pig intestine)[1] | Partial agonist with intrinsic activity of ~0.77 (human atrium) and ~0.63-0.86 (porcine atrium and recombinant splice variants) relative to serotonin. Can act as a full agonist in systems with high receptor expression[1]. |
| Selectivity | Data not available | Highly selective for the 5-HT₄ receptor. |
Signaling Pathways
The distinct molecular targets of this compound and prucalopride result in the activation of fundamentally different signaling pathways.
This compound: 5-HT₃ Receptor-Mediated Signaling
Pumosetrag acts as a partial agonist at the 5-HT₃ receptor, which is a ligand-gated ion channel. Upon binding, it induces a conformational change that opens the channel, allowing for the influx of cations such as Na⁺ and K⁺. This leads to depolarization of the neuronal membrane. As a partial agonist, the channel opening and subsequent ion flux are less pronounced compared to the full agonist, serotonin.
This compound signaling pathway.
Prucalopride: 5-HT₄ Receptor-Mediated Signaling
Prucalopride is a selective agonist for the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). Its binding initiates a cascade of intracellular events, primarily through the Gαs subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in enteric neurons promote the release of acetylcholine, a key neurotransmitter that stimulates muscle contraction and enhances gastrointestinal motility.
Prucalopride signaling pathway.
Experimental Methodologies
The characterization of these compounds involves a variety of in vitro and in vivo experimental protocols. Below are representative methodologies for key assays.
Radioligand Binding Assay (for 5-HT₃ Receptor)
This assay is employed to determine the binding affinity of a compound for the 5-HT₃ receptor.
References
A Comparative Guide to Pumosetrag Hydrochloride and 5-HT3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pumosetrag hydrochloride and other prominent 5-hydroxytryptamine type 3 (5-HT3) receptor modulators. This compound is distinguished by its partial agonist activity at the 5-HT3 receptor, a key mechanistic difference from the widely used 5-HT3 receptor antagonists. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to aid in research and development.
Mechanism of Action: A Tale of Two Modulators
The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin (B10506) (5-HT), it allows the influx of cations, leading to neuronal excitation.
-
5-HT3 Receptor Antagonists: These compounds, such as ondansetron, granisetron, and palonosetron (B1662849), bind to the 5-HT3 receptor but do not activate it. By blocking the binding of serotonin, they prevent the downstream signaling that leads to nausea and vomiting.[1]
-
This compound (a 5-HT3 Receptor Partial Agonist): Pumosetrag also binds to the 5-HT3 receptor. However, it elicits a response that is intermediate between that of a full agonist (like serotonin) and a complete lack of response (like an antagonist).[2] This partial activation may offer a more nuanced modulation of the 5-HT3 receptor system. The rationale behind using a partial agonist is to normalize bowel function without causing the complete blockade that can lead to severe constipation, a known side effect of 5-HT3 antagonists.
Comparative Analysis of Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Ondansetron | 5-HT3A | 1.6 - 6.9 | [3] |
| 5-HT3AB | Similar to 5-HT3A | [3] | |
| Granisetron | 5-HT3A | 0.2 - 1.1 | [3] |
| 5-HT3AB | Similar to 5-HT3A | [3] | |
| Palonosetron | 5-HT3A | 0.04 - 0.4 | [3][4] |
| 5-HT3AB | Similar to 5-HT3A | [5] |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used and the cell line expressing the receptor. Palonosetron generally exhibits a higher binding affinity compared to first-generation antagonists.[3][4]
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptors
This in vitro assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A or 5-HT3AB receptor.
-
Radioligand: [³H]-Granisetron (a high-affinity 5-HT3 receptor antagonist).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist like tropisetron.
-
Test Compound: this compound or other compounds of interest.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the desired 5-HT3 receptor subtype.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a desired protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-Granisetron, and the membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, [³H]-Granisetron, and the membrane suspension.
-
Competitive Binding: Add serial dilutions of the test compound, [³H]-Granisetron, and the membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation.
Objective: To determine if a test compound acts as an agonist, partial agonist, or antagonist at the 5-HT3 receptor and to quantify its potency (EC50) and efficacy.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A or 5-HT3AB receptor.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Krebs-HEPES buffer (or similar physiological salt solution).
-
Agonist: Serotonin (5-HT) as a reference full agonist.
-
Test Compound: this compound or other compounds of interest.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the 5-HT3 receptor into a 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in the assay buffer.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
For Agonist/Partial Agonist Testing: Automatically inject serial dilutions of the test compound into the wells and monitor the change in fluorescence over time.
-
For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compound, then inject a fixed concentration of serotonin and monitor the change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For Agonist/Partial Agonist: Plot the peak fluorescence response against the concentration of the test compound to determine the EC50 (concentration for half-maximal response) and the maximum response (efficacy) relative to serotonin.
-
For Antagonist: Plot the inhibition of the serotonin response against the concentration of the test compound to determine the IC50 (concentration for half-maximal inhibition).
-
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. Comparison of ondansetron, tropisetron, and palonosetron for the prevention of postoperative nausea and vomiting after middle ear surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Pumosetrag Hydrochloride's Prokinetic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prokinetic effects of Pumosetrag hydrochloride alongside other established prokinetic agents. The information is intended to offer an objective overview of available experimental data to aid in research and drug development.
This compound is a partial agonist of the serotonin (B10506) 5-HT3 receptor, investigated for its potential to treat gastrointestinal motility disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] Its prokinetic activity stems from its interaction with the enteric nervous system.
Comparative Analysis of Prokinetic Agents
Direct comparative studies on the prokinetic effects of this compound against other agents with standardized quantitative endpoints are limited in the publicly available scientific literature. However, this guide consolidates available data on Pumosetrag and key alternative prokinetic drugs to facilitate an indirect comparison. The agents selected for comparison represent different mechanisms of action:
-
Prucalopride (B966): A high-affinity, selective 5-HT4 receptor agonist.
-
Cisapride (B12094): A 5-HT4 receptor agonist with some 5-HT3 antagonist properties (largely withdrawn from the market due to cardiovascular side effects).
-
Metoclopramide (B1676508): A dopamine (B1211576) D2 receptor antagonist with some 5-HT4 agonist and 5-HT3 antagonist activity.
Data on Prokinetic Effects
The following tables summarize the available quantitative data on the effects of these agents on gastric emptying and intestinal transit from preclinical and clinical studies.
Table 1: Preclinical Data on Gastric Emptying and Intestinal Transit
| Drug | Animal Model | Key Findings |
| Pumosetrag | Mouse | Dose-dependently restores clonidine-induced inhibition of colonic propulsion.[1] |
| Prucalopride | Dog | Stimulates gastrointestinal motility.[3] |
| Rat | In a model of constipation, prucalopride significantly increased fecal output.[4] | |
| Cisapride | Healthy Human Subjects | Reduced mean gastric emptying time of a solid meal and decreased small intestinal transit time.[5] In another study, it accelerated gastric emptying of a liquid meal.[6][7] |
| Metoclopramide | Rat | In a phenol (B47542) red test, metoclopramide accelerated gastric emptying.[8] |
| Healthy Human Subjects | No significant effect on gastric emptying of a solid meal in healthy subjects, but significantly improved delayed gastric emptying in post-vagotomy patients.[9][10] |
Table 2: Clinical Data on Gastric Emptying and Intestinal Transit
| Drug | Population | Key Findings |
| Pumosetrag | Healthy Volunteers | Delayed gastric emptying of liquids but accelerated small bowel transit.[11] |
| Patients with Constipation | Increased stool frequency and improved stool consistency.[11] A phase II trial in patients with IBS-C showed statistically significant efficacy at doses between 2.4 and 8 mg per day.[1] | |
| Prucalopride | Healthy Volunteers | Accelerated overall colonic transit, particularly in the proximal colon, with no significant effect on gastric or small bowel transit.[12] |
| Patients with Chronic Constipation | Accelerated transit through the stomach, small bowel, and colon.[13][14] | |
| Cisapride | Healthy Human Subjects | No significant effect on gastric emptying of a solid meal but decreased mouth-to-cecum transit time.[15] In another study, it accelerated gastric emptying of a barium meal.[16] |
| Metoclopramide | Healthy Human Subjects | Studies on the effect on gastric emptying and small bowel transit time have shown variable results.[17] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these prokinetic agents, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug evaluation: Pumosetrag for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Burst-patterned stimulation restores colonic motility in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cisapride on gastrointestinal transit in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cisapride on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cisapride on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of metoclopramide on gastric emptying of solid meals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of metoclopramide on gastric emptying of solid meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Pharmacological Therapies for the Irritable Bowel Syndrome | Abdominal Key [abdominalkey.com]
- 12. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, prucalopride, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prucalopride accelerates gastrointestinal and colonic transit in patients with constipation without a rectal evacuation disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of cisapride on the gastrointestinal transit of a solid meal in normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cisapride accelerates gastric emptying and mouth-to-caecum transit of a barium meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Action of metoclopramide on gastric emptying and small bowel transit time - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Pumosetrag Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pumosetrag (B1201876) hydrochloride with alternative therapeutic agents for Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroesophageal Reflux Disease (GERD). The information presented is based on published findings to support independent verification and further research.
Comparative Efficacy and Safety
Pumosetrag hydrochloride is a partial agonist of the 5-HT3 receptor, developed for the potential treatment of IBS-C and GERD.[1] Its mechanism of action aims to modulate gastrointestinal motility and visceral sensation. This section compares its performance with established treatments for these conditions.
This compound vs. Alternatives for Irritable Bowel Syndrome with Constipation (IBS-C)
| Feature | This compound | Prucalopride |
| Mechanism of Action | 5-HT3 Receptor Partial Agonist | Selective 5-HT4 Receptor Agonist |
| Indication | Investigational for IBS-C | Chronic Idiopathic Constipation (CIC) |
| Reported Efficacy | Increased stool frequency and improved stool consistency in a Phase I trial.[1] | In a 12-week study, 30.9% of patients on 2mg Prucalopride achieved an average of ≥3 spontaneous complete bowel movements per week, compared to 12.0% in the placebo group.[1] |
| Common Adverse Events | Flushing, nausea, diarrhea, headache, and anorexia.[1] | Headache, abdominal pain, nausea, and diarrhea. |
This compound vs. Alternatives for Gastroesophageal Reflux Disease (GERD)
Pumosetrag has been evaluated for its potential to reduce reflux events in GERD patients. Metoclopramide (B1676508), a dopamine (B1211576) D2 receptor antagonist with 5-HT4 agonist and 5-HT3 antagonist properties, is a prokinetic agent also used in GERD management.
| Feature | This compound | Metoclopramide |
| Mechanism of Action | 5-HT3 Receptor Partial Agonist | Dopamine D2 Antagonist, 5-HT4 Agonist, 5-HT3 Antagonist |
| Indication | Investigational for GERD | Symptomatic GERD |
| Reported Efficacy | Significantly reduced the number of acid reflux episodes at doses of 0.2 mg, 0.5 mg, and 0.8 mg compared to placebo.[2] The percentage of time with pH <4 was also significantly reduced with the 0.5 mg and 0.8 mg doses.[2] | In a controlled trial, metoclopramide (10 mg, 4 times daily) was significantly more effective than placebo in improving symptoms of heartburn and regurgitation.[3][4] It also increases lower esophageal sphincter pressure.[3][4] |
| Common Adverse Events | Not specified in detail in the provided search results. | Drowsiness, dizziness, fatigue, and potential for extrapyramidal symptoms. |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of research findings. Below are summaries of key experimental protocols.
Clinical Trial Protocol: Pumosetrag in GERD
This protocol is based on a randomized, double-blind, placebo-controlled study to evaluate the pharmacodynamics of Pumosetrag in GERD patients.[5]
-
Patient Population: Patients with a history of GERD symptoms.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Intervention: Patients were randomized to receive one of three dose levels of Pumosetrag (0.2 mg, 0.5 mg, or 0.8 mg) or a placebo, administered twice daily for one week.
-
Outcome Measures:
-
Primary: Change in the number of acid and non-acid reflux episodes, measured by 24-hour esophageal impedance-pH monitoring.
-
Secondary: Change in lower esophageal sphincter pressure, assessment of GERD symptoms.
-
-
Procedure:
-
Baseline measurements of reflux episodes and lower esophageal sphincter pressure were taken.
-
Patients received the assigned treatment for one week.
-
Post-treatment measurements were conducted to assess changes from baseline.
-
Preclinical Protocol: Assessment of Colonic Propulsion in Mice
This protocol describes a common in vivo method to assess the prokinetic effects of a compound on colonic motility.
-
Animal Model: Male CD1 mice.
-
Procedure:
-
Mice are fasted overnight with free access to water.
-
The test compound (e.g., this compound) or vehicle is administered orally or via another appropriate route.
-
After a specified time, a small glass bead (e.g., 3 mm diameter) is inserted into the distal colon (approximately 2 cm from the anus).
-
The latency to expel the glass bead is recorded. A shorter expulsion time indicates increased colonic propulsion.
-
-
Data Analysis: The mean expulsion time for the treated group is compared to the vehicle control group using appropriate statistical methods (e.g., t-test).
Visualizing the Science: Diagrams and Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding.
Caption: Pumosetrag's partial agonism on the 5-HT3 receptor.
Caption: Workflow of the Pumosetrag GERD clinical trial.
Caption: Experimental workflow for assessing colonic propulsion in mice.
References
- 1. Emerging Pharmacological Therapies for the Irritable Bowel Syndrome | Abdominal Key [abdominalkey.com]
- 2. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoclopramide in gastroesophageal reflux disease: rationale for its use and results of a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A controlled trial of metoclopramide in symptomatic gastroesophageal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
Navigating the Safe Disposal of Pumosetrag Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of Pumosetrag hydrochloride, drawing from established protocols for hazardous pharmaceutical waste. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Pre-Disposal Safety and Handling
Before initiating any disposal activities, it is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent dermal and ocular contact.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles or a face shield | To protect the eyes from potential splashes or airborne particles.[2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders or creating aerosols to prevent inhalation. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[3] Discharging the chemical into sewer systems or the general trash is strictly prohibited to prevent environmental contamination.[1][4]
Waste Segregation and Collection:
-
Identify Waste: Categorize all materials contaminated with this compound. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.[4]
-
Containment: Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable hazardous waste container.[1][4] Liquid waste should be collected in a separate, compatible, and labeled container.
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound waste") and appropriate hazard symbols.
-
Storage: Store sealed waste containers in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible materials.[1]
Arranging for Disposal:
-
Contact a Licensed Waste Disposal Vendor: Engage a certified hazardous waste management company to collect and transport the this compound waste.
-
Provide Documentation: Furnish the waste disposal vendor with a Safety Data Sheet (SDS) if available, or at a minimum, a clear chemical inventory of the waste.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste in accordance with institutional and regulatory guidelines.
Environmental Considerations and Regulatory Compliance
Pharmaceuticals in the environment (PiE) pose a risk to ecosystems and can contribute to issues such as antimicrobial resistance.[5][6] The release of active pharmaceutical ingredients (APIs) into waterways can have adverse effects on non-target organisms.[5][7] Therefore, all disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] It is the responsibility of the waste generator to ensure that the disposal of this compound is managed in an environmentally sound manner.[5]
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. targetmol.com [targetmol.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. unep.org [unep.org]
- 6. researchgate.net [researchgate.net]
- 7. Prioritizing Environmental Risk of Prescription Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Logistical Information for Handling Pumosetrag Hydrochloride
This document provides immediate, essential guidance for the safe handling and disposal of Pumosetrag hydrochloride for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for similar chemical compounds and general best practices for handling potent pharmaceutical agents.
Assumed Hazard Classification
Given that this compound is a hydrochloride salt of a complex organic molecule, and based on SDS information for analogous compounds, it should be handled as a substance that may be corrosive and hazardous. A Safety Data Sheet for a comparable, though distinct, chemical compound indicates potential hazards such as causing severe skin burns, eye damage, and respiratory tract irritation. Therefore, a conservative approach to personal protective equipment and handling procedures is warranted.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. All PPE should be inspected before use and removed properly to avoid skin contact[1].
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with laboratory practices[1]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is required if there is a risk of splashing. |
| Skin and Body | A lab coat or protective suit. Ensure it is clean and in good condition. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Work within a certified chemical fume hood or other ventilated enclosure.
-
Have spill cleanup materials readily accessible.
-
-
Handling :
-
Avoid the formation of dust and aerosols[2].
-
Wash hands thoroughly before and after handling the compound.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage :
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal Plan
Contaminated materials and waste must be handled and disposed of as hazardous waste according to institutional and local regulations.
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE as hazardous waste.
-
Chemical Waste : Collect all waste this compound and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Spills : In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a hazardous waste container. Clean the spill area thoroughly.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
This procedural guidance is intended to provide a robust framework for the safe handling of this compound. It is imperative that all institutional safety protocols are also followed. Should a specific Safety Data Sheet for this compound become available, its recommendations will supersede this guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
